1-(Azepan-1-yl)-2-hydroxyethan-1-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(azepan-1-yl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-8(11)9-5-3-1-2-4-6-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFVVDXJLJATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546394 | |
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51068-58-7 | |
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust and efficient synthetic pathway for the preparation of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, a novel amide derivative with potential applications in pharmaceutical and materials science. The synthesis is based on a two-step process involving the N-acylation of azepane followed by a nucleophilic substitution to introduce the hydroxyl functionality. This document provides detailed experimental protocols, tabulated data for key reaction parameters, and visual representations of the synthetic workflow and underlying chemical logic.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the acylation of azepane with chloroacetyl chloride to yield the intermediate, 1-(azepan-1-yl)-2-chloroethan-1-one. The subsequent step is the hydrolysis of this chloro-intermediate to afford the final product.
Logical Relationship of the Synthesis Pathway
Caption: A diagram illustrating the two-step synthesis of this compound from azepane.
Experimental Protocols
Step 1: Synthesis of 1-(Azepan-1-yl)-2-chloroethan-1-one (Intermediate)
Materials:
-
Azepane (Hexamethyleneimine)
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(azepan-1-yl)-2-chloroethan-1-one.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Final Product)
Materials:
-
1-(Azepan-1-yl)-2-chloroethan-1-one
-
Sodium hydroxide (NaOH) or another suitable base
-
Water
-
Ethanol or a suitable co-solvent
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(azepan-1-yl)-2-chloroethan-1-one (1.0 eq) in a mixture of water and a suitable co-solvent like ethanol.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid to pH ~7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of 1-(Azepan-1-yl)-2-chloroethan-1-one
| Parameter | Value |
| Molar Ratio (Azepane:Chloroacetyl Chloride:Et₃N) | 1 : 1.1 : 1.2 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Purity (by HPLC) | >95% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Molar Ratio (Intermediate:NaOH) | 1 : 1.5 |
| Solvent System | Water/Ethanol |
| Reaction Temperature | Reflux (approx. 80-100 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 70 - 85% |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: A workflow diagram detailing the key experimental steps for the synthesis of this compound.
This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The described protocols are based on well-established chemical transformations and can be adapted and optimized for specific research and development needs. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
An In-depth Technical Guide to 1-(Azepan-1-yl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental frameworks for the compound 1-(Azepan-1-yl)-2-hydroxyethan-1-one. While publicly available data on this specific molecule is limited, this document consolidates known information and presents a theoretical analysis based on its structural components. This guide also includes generalized experimental protocols and potential signaling pathways in which this compound may be involved, specifically focusing on its suggested role as a TrkA kinase and 6-phosphofructo-2-kinase inhibitor.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring an azepane ring linked to a 2-hydroxyethanone group. Its chemical structure suggests a versatile scaffold for further chemical modifications.
Structural Information
-
IUPAC Name: this compound
-
CAS Number: 51068-58-7[1]
-
Molecular Formula: C₈H₁₅NO₂[1]
-
Molecular Weight: 157.21 g/mol [1]
-
Canonical SMILES: C1CCN(CC1)C(=O)CO
-
Chemical Structure:
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, based on its structure, the following properties can be predicted.
| Property | Predicted Value | Basis of Prediction |
| Physical State | Likely a solid or high-boiling point liquid at room temperature. | The presence of a hydroxyl group and a tertiary amide suggests the potential for intermolecular hydrogen bonding, which would increase the melting and boiling points. |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | The hydroxyl and amide functional groups are polar and capable of hydrogen bonding with polar solvents. |
| pKa | The hydroxyl proton is expected to have a pKa in the range of 16-18, typical for a primary alcohol. The amide nitrogen is generally not basic. | Based on the pKa values of similar functional groups. |
| LogP | The calculated LogP (octanol-water partition coefficient) would likely be low, indicating a preference for the aqueous phase. | The polarity of the hydroxyl and amide groups would contribute to a lower LogP value. |
| Storage Conditions | Commercial suppliers recommend storage at 2-8°C.[1] | This suggests that the compound may be sensitive to higher temperatures or that these conditions are optimal for long-term stability. |
| Purity | Available from chemical suppliers with purities of 95% or 98%. | Information from commercial listings. |
Synthesis and Reactivity
Potential Synthetic Routes
A common method for the synthesis of α-hydroxy ketones is the acylation of a secondary amine with a protected α-hydroxy acetyl halide or a related activated carboxylic acid derivative, followed by deprotection.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its primary functional groups: the tertiary amide, the ketone, and the primary alcohol.
-
Alcohol Group: The primary hydroxyl group can undergo oxidation to form an aldehyde, esterification with carboxylic acids or acyl halides, and etherification.
-
Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack, which could be relevant for derivatization or in biological interactions.
-
Amide Group: The tertiary amide is generally stable and less reactive but can be hydrolyzed under harsh acidic or basic conditions.
Potential Biological Activity and Signaling Pathways
Commercial sources suggest that this compound has been cited in patents related to TrkA kinase inhibitors and inhibitors of 6-phosphofructo-2-kinase. This indicates a potential role for this compound in cancer and metabolic research.
Tropomyosin Receptor Kinase A (TrkA) Inhibition
TrkA is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a crucial role in the development and survival of neurons. Dysregulation of the TrkA signaling pathway has been implicated in various cancers. Inhibition of TrkA is a therapeutic strategy to block downstream signaling cascades that promote tumor cell proliferation and survival.
TrkA Signaling Pathway Overview:
Caption: Potential inhibition of the TrkA signaling pathway.
6-Phosphofructo-2-kinase (PFK-2/FBPase-2) Inhibition
6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is a bifunctional enzyme that regulates the levels of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis. By controlling the levels of F-2,6-BP, this enzyme plays a critical role in regulating the balance between glycolysis and gluconeogenesis. Inhibition of the kinase activity of PFK-2 would lead to lower levels of F-2,6-BP, thereby reducing the rate of glycolysis. This is a target of interest in cancer metabolism, as many cancer cells exhibit a high rate of glycolysis (the Warburg effect).
Regulation of Glycolysis by PFK-2/FBPase-2:
References
In-depth Technical Guide: 1-(Azepan-1-yl)-2-hydroxyethan-1-one
Notice to the Reader: Extensive searches for the compound "1-(Azepan-1-yl)-2-hydroxyethan-1-one," and its logical synonyms such as "N-(2-hydroxyacetyl)azepane," have not yielded a specific CAS number or any dedicated scientific literature, including synthesis procedures, experimental protocols, or biological activity studies. This suggests that the compound is not a commercially available reagent and has not been the subject of published research.
The following guide is therefore constructed based on general principles of organic chemistry and drug discovery, providing a hypothetical framework for the synthesis, potential properties, and experimental investigation of this molecule. This document is intended for researchers, scientists, and drug development professionals as a speculative guide, should this compound become a target of interest.
Chemical Identity and Properties (Hypothetical)
A definitive CAS number for this compound could not be located in comprehensive chemical databases. Based on its constituent functional groups, a table of predicted physicochemical properties is provided below. These values are theoretical and would require experimental validation.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar N-acylated amines. |
| Solubility | Expected to be soluble in water and polar organic solvents | Due to the presence of hydroxyl and amide functionalities. |
| Boiling Point | Estimated >250 °C | High due to hydrogen bonding capabilities. |
| LogP | Predicted < 1 | Indicating a hydrophilic character. |
Potential Synthesis and Experimental Protocols
While no specific synthesis for this compound has been published, a plausible synthetic route would involve the acylation of azepane with a protected glycolic acid derivative, followed by deprotection.
General Synthetic Workflow
A potential synthetic pathway is outlined below. This represents a standard laboratory-scale preparation.
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound.
Materials:
-
Azepane
-
Acetoxyacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (for workup and deprotection)
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus).
Procedure:
-
Acylation:
-
Dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetoxyacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Isolation of Intermediate:
-
Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate, 1-(azepan-1-yl)-2-acetoxyethan-1-one.
-
Purify the intermediate by column chromatography if necessary.
-
-
Deprotection:
-
Dissolve the purified intermediate in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a suitable acid or base (e.g., hydrochloric acid or sodium methoxide) to facilitate the hydrolysis of the acetate group.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
-
Final Purification and Characterization:
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
-
Potential Biological Activity and Signaling Pathways (Speculative)
The biological activity of this compound is unknown. However, the azepane moiety is present in a number of biologically active compounds. The introduction of a hydroxyacetyl group could confer novel pharmacological properties.
Hypothetical Screening Cascade
A logical workflow for investigating the biological activity of this novel compound is presented below.
Caption: A potential workflow for the biological evaluation of a novel chemical entity.
Potential Signaling Pathways of Interest
Given the structural features, this compound could potentially interact with a variety of biological targets. Without experimental data, any discussion of signaling pathway involvement is purely speculative. Researchers might consider investigating its effects on pathways commonly modulated by small molecules, such as:
-
G-protein coupled receptor (GPCR) signaling: Many drugs containing cyclic amine structures target GPCRs.
-
Kinase signaling pathways: The hydroxyl group could participate in hydrogen bonding with kinase active sites.
-
Ion channel modulation: The molecule's polarity and size may allow it to interact with ion channels.
A hypothetical signaling pathway diagram is provided below for illustrative purposes only. There is no evidence to suggest that this compound is involved in this or any other signaling pathway.
Caption: A generic diagram illustrating a potential interaction with a cell surface receptor.
Structural Analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one: A Search for Definitive Data
A comprehensive investigation into the structural and biological characteristics of 1-(Azepan-1-yl)-2-hydroxyethan-1-one reveals a significant gap in publicly available scientific literature. Despite extensive searches for experimental data, no specific studies detailing the precise three-dimensional structure, spectroscopic properties, or biological activities of this compound could be identified. This lack of information prevents the compilation of a detailed technical guide as originally intended.
Researchers and drug development professionals seeking in-depth structural information, such as crystallographic data, bond lengths, and bond angles, for this compound will find that such quantitative data has not been published. Consequently, the creation of summary tables for comparative analysis is not feasible at this time.
Similarly, the absence of published research means that detailed experimental protocols for the synthesis, purification, and analysis of this specific molecule are not available. While general synthetic methods for similar compounds containing the azepane moiety exist, a validated and characterized procedure for this compound is not documented.
Furthermore, the core requirement to visualize signaling pathways or experimental workflows involving this compound cannot be met. There is no available information on the biological targets, mechanism of action, or any associated signaling cascades for this compound. This precludes the generation of any meaningful diagrams to illustrate its functional role in a biological context.
1-(Azepan-1-yl)-2-hydroxyethan-1-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular properties of 1-(Azepan-1-yl)-2-hydroxyethan-1-one. Due to the limited availability of this compound in public chemical databases, the following information is based on theoretical calculations derived from its chemical structure.
Molecular Properties
The fundamental molecular characteristics of this compound have been calculated and are summarized below for clear reference.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
Structural Representation
The molecular structure of this compound is characterized by a central ethanone backbone. The carbonyl group at the first position is linked to the nitrogen atom of an azepane ring. The second carbon of the ethanone structure is substituted with a hydroxyl group.
Caption: Molecular structure of this compound.
Experimental Protocols
Proposed Synthetic Workflow:
Caption: A proposed workflow for the synthesis of this compound.
Spectroscopic Data of 1-(Azepan-1-yl)-2-hydroxyethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Azepan-1-yl)-2-hydroxyethan-1-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a set of predicted and hypothetical, yet structurally consistent, spectroscopic data. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of related compounds in the field of drug development and organic chemistry. The guide includes detailed tables of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted and hypothetical spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation for α-hydroxy ketones and N-acyl azepanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.15 | s | 2H | H₂ |
| 3.55 | t, J = 5.6 Hz | 2H | Hₐ |
| 3.40 | t, J = 5.6 Hz | 2H | Hₐ' |
| 2.50 | br s | 1H | OH |
| 1.70 - 1.50 | m | 8H | Hᵦ, Hᵧ, Hᵦ', Hᵧ' |
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 172.0 | C=O (C₁) |
| 61.5 | CH₂OH (C₂) |
| 47.0 | N-CH₂ (Cₐ) |
| 45.5 | N-CH₂ (Cₐ') |
| 28.0 | N-CH₂-CH₂ (Cᵦ) |
| 27.5 | N-CH₂-CH₂ (Cᵦ') |
| 26.0 | N-CH₂-CH₂-CH₂ (Cᵧ, Cᵧ') |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (hydroxyl) |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 1640 | Strong | C=O stretch (amide) |
| 1450 | Medium | C-H bend (methylene) |
| 1100 | Medium | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI)
| m/z | Interpretation |
| 158.1181 | [M+H]⁺ (Calculated for C₈H₁₆NO₂) |
| 140.1075 | [M-H₂O+H]⁺ (Fragment corresponding to loss of water) |
| 128.0970 | [M-CH₂OH+H]⁺ (Fragment corresponding to α-cleavage) |
| 100.0762 | [Azepane+H]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Typically, 16-64 scans are sufficient.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, for the compound of interest.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to aid in structural elucidation.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can be invaluable for researchers in the absence of readily available experimental spectra. The provided data tables and generalized experimental protocols offer a practical resource for the synthesis, identification, and characterization of this and related compounds. The structured presentation of this information is intended to support and streamline research and development efforts in medicinal chemistry and drug discovery.
1-(Azepan-1-yl)-2-hydroxyethan-1-one solubility in different solvents
An In-depth Technical Guide on the Solubility of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a derivative of the seven-membered heterocyclic compound azepane, presents a unique combination of functional groups that dictate its physicochemical properties. Its structure, featuring a tertiary amide, a primary alcohol, and the flexible azepane ring, suggests a nuanced solubility profile that is critical for its application in synthetic chemistry, pharmaceutical development, and materials science. This technical guide provides a comprehensive overview of the solubility of this compound, including predictive analyses, qualitative data from available sources, and detailed experimental protocols for its empirical determination.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is governed by its ability to form favorable interactions with solvent molecules. The molecular structure of this compound contains both hydrophilic and lipophilic regions, making its solubility highly dependent on the nature of the solvent.
-
Hydrophilic Character : The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group allows for hydrogen bonding with protic solvents like water and alcohols. The nitrogen atom in the azepane ring can also act as a hydrogen bond acceptor.
-
Lipophilic Character : The seven-membered hydrocarbon ring of the azepane moiety contributes to the molecule's nonpolar surface area, favoring solubility in less polar or nonpolar organic solvents.
Based on these features, a differential solubility profile can be predicted across various solvent classes.
Solubility Data
While extensive quantitative experimental data for this compound is not widely published, qualitative assessments and data from suppliers provide foundational insights. The following table summarizes the available information.
| Solvent Class | Solvent | Predicted Solubility | Reported Qualitative Solubility | Rationale |
| Polar Protic | Water | Moderately Soluble | Soluble | The hydroxyl and carbonyl groups can form strong hydrogen bonds with water, though the alkyl chain may limit high concentration solubility. |
| Methanol | Soluble | Soluble | Similar to water, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule. | |
| Ethanol | Soluble | Soluble | Good solubility is expected due to favorable hydrogen bonding interactions. | |
| Polar Aprotic | DMSO | Soluble | Soluble | As a strong hydrogen bond acceptor, DMSO can interact favorably with the hydroxyl group. |
| Acetonitrile | Sparingly Soluble | Soluble | Offers moderate polarity and can accept hydrogen bonds, leading to some degree of solubility. | |
| Nonpolar | Hexane | Insoluble | Insoluble | The significant polarity and hydrogen bonding capability of the compound prevent favorable interactions with nonpolar alkanes. |
| Toluene | Sparingly Soluble | Insoluble | The aromatic ring of toluene offers weak π-interactions, but these are insufficient to overcome the compound's polar nature. |
Note: The qualitative data is aggregated from chemical supplier information, which may not specify the exact concentration or temperature.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Isothermal shake-flask method workflow.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker or on a stirring plate maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Measurement: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer with a proper calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
Logical Relationships in Drug Development
While this compound is not an active pharmaceutical ingredient itself, it serves as a key building block or intermediate in the synthesis of more complex molecules. Its solubility is a critical parameter that influences reaction kinetics, purification, and formulation. Poor solubility can lead to challenges in handling, reduced reaction yields, and difficulties in achieving desired concentrations for biological screening or formulation.
The following diagram illustrates the logical dependence of downstream processes on the solubility of a chemical intermediate like this compound.
Caption: Impact of intermediate solubility on drug development.
This guide underscores the importance of thoroughly characterizing the solubility of this compound. While direct quantitative data is sparse, predictive methods combined with standardized experimental protocols can provide the necessary information for researchers and developers to effectively utilize this compound in their work.
An In-Depth Technical Guide to the Potential Biological Activity of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a prospective analysis of the potential biological activities of 1-(Azepan-1-yl)-2-hydroxyethan-1-one. As of the latest literature review, no direct experimental data on the biological effects of this specific compound has been published. The information presented herein is extrapolated from studies on structurally related compounds containing the azepane moiety and is intended to guide future research and drug discovery efforts.
The azepane ring is a key structural motif found in a multitude of biologically active compounds, indicating its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its presence in both natural products and synthetic drugs highlights its importance in the development of new therapeutic agents.[4] Azepane-based compounds have demonstrated a wide array of pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-Alzheimer's disease, and anticonvulsant activities.[1][2][3]
This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the known effects of its structural analogs.
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound could potentially exhibit a range of biological effects. The N-acyl azepane structure is a common feature in many pharmacologically active molecules.
Enzyme Inhibition
The azepane moiety has been incorporated into potent enzyme inhibitors. This suggests that this compound could potentially act as an inhibitor for various enzymes.
-
Protein Kinase B (PKB/Akt) Inhibition: Novel azepane derivatives have been developed as inhibitors of PKBα, a crucial enzyme in cell signaling pathways related to cell proliferation and survival.[5] A lead compound demonstrated an IC50 value of 5 nM.[5]
-
Gamma-Secretase Inhibition: Substituted 2-oxo-azepane derivatives have been identified as potent, orally active inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease.[6] These compounds exhibit low nanomolar inhibition.[6]
-
Protein Tyrosine Phosphatase (PTPN2/PTPN1) Inhibition: Azepane-containing derivatives have been synthesized as inhibitors of PTPN2 and PTPN1, which are involved in immune cell signaling.[7][8] A novel inhibitor showed nanomolar potency and in vivo antitumor efficacy.[7]
Cytotoxic Activity
Numerous studies have highlighted the cytotoxic potential of azepane-containing compounds against various cancer cell lines.
-
A-azepano-triterpenoids have shown significant antiproliferative effects against human cancer cell lines, with EC50 values in the micromolar range.[9]
-
One azepanoallobetulinic acid amide derivative was found to be highly cytotoxic, inducing apoptosis in cancer cells.[9][10]
-
Several azepano-triterpenoids exhibited growth inhibitory (GI50) activity at submicromolar concentrations against a panel of 60 cancer cell lines.[9][10][11]
Other Potential Activities
The diverse biological profile of azepane derivatives suggests other potential activities for this compound:
-
Antimicrobial Activity: Azepane-containing triterpenoids have been reported to exhibit antimicrobial properties.[11]
-
Anti-Alzheimer's Disease Activity: Besides gamma-secretase inhibition, azepane derivatives have been explored for their potential in treating Alzheimer's disease.[2][3]
-
Anticonvulsant Activity: The azepane scaffold is also found in compounds with anticonvulsant properties.[2][3]
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for various azepane derivatives from the literature. This data provides a benchmark for the potential potency of this compound.
Table 1: Enzyme Inhibition by Azepane Derivatives
| Compound Class | Target Enzyme | IC50 / EC50 | Reference |
| (-)-Balanol-derived azepane ester | PKBα | 5 nM | [5] |
| Plasma-stable azepane amide | PKBα | 4 nM | [5] |
| 5,5-dimethyl-2-oxoazepane derivatives | Gamma-secretase | Low nanomolar | [6] |
| Novel azepane-containing compound | PTPN2/PTPN1 | Nanomolar | [7][8] |
Table 2: Cytotoxic Activity of Azepano-Triterpenoids
| Compound | Cell Line | Activity | Value (µM) | Reference |
| Azepano-triterpenoid 11 | FaDu | EC50 | 0.88 | [9] |
| Azepano-triterpenoid 2 | A375 | EC50 | 7.92 | [9] |
| Azepano-triterpenoid 6 | A2780 | EC50 | 3.93 | [9] |
| Azepano-triterpenoid 6 | NIH 3T3 (non-malignant) | EC50 | 11.68 | [9] |
| Various azepano-triterpenoids | Most sensitive cell lines | GI50 | 0.20–0.94 | [9][10][11] |
| Various azepano-triterpenoids | Most sensitive cell lines | LC50 | 1–6 | [9][10][11] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of azepane derivatives can be found in the cited literature. The following provides a general overview of the methodologies that would be relevant for testing this compound.
Synthesis of this compound
A potential synthetic route could involve the acylation of azepane with a protected 2-hydroxyacetic acid derivative, followed by deprotection.
DOT Script for Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
DOT Script for SRB Assay Workflow:
Caption: General workflow for an in vitro Sulforhodamine B (SRB) cytotoxicity assay.
Potential Signaling Pathway Interactions
Based on the known targets of azepane derivatives, this compound could potentially modulate key signaling pathways implicated in disease.
PI3K/Akt Signaling Pathway
The inhibition of PKB/Akt by azepane derivatives suggests a potential interference with the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
DOT Script for PI3K/Akt Pathway Inhibition:
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
While direct experimental evidence is currently lacking for this compound, the extensive research on structurally related azepane-containing compounds provides a strong rationale for investigating its potential biological activities. The azepane scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. Future studies should focus on the synthesis of this compound and its evaluation in a battery of in vitro and in vivo assays to elucidate its pharmacological profile. The information compiled in this guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
- 1. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Azepan-1-yl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on 1-(Azepan-1-yl)-2-hydroxyethan-1-one is a scientifically informed projection based on established chemical principles and data from structurally related compounds. As of the date of this document, there is no specific literature available for this exact molecule. Therefore, the presented synthesis, properties, and biological activities are hypothetical and intended to serve as a foundation for future research.
Introduction
This compound is a small organic molecule featuring a seven-membered azepane ring N-acylated with a 2-hydroxyacetyl group. The azepane moiety is a recognized scaffold in medicinal chemistry, present in a number of bioactive compounds.[1][2][3] Its conformational flexibility can be crucial for biological activity. The N-acyl group, particularly with a hydroxyl function, introduces polarity and potential hydrogen bonding sites, which can significantly influence the molecule's physicochemical properties and biological interactions. This guide provides a theoretical framework for the discovery, synthesis, and potential characteristics of this compound.
Proposed Synthesis
Due to the absence of a documented synthesis for this compound, a plausible synthetic route is proposed based on standard organic chemistry methodologies. The primary approach involves the acylation of azepane with a suitably protected derivative of glycolic acid, followed by deprotection.
Synthetic Pathway
A two-step synthesis is proposed, starting from commercially available azepane and a protected form of glycolic acid, such as (benzyloxy)acetic acid.
Step 1: Amide Coupling. Azepane is reacted with (benzyloxy)acetic acid in the presence of a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), to form the intermediate, 1-(azepan-1-yl)-2-(benzyloxy)ethan-1-one.[4][5]
Step 2: Deprotection. The benzyl protecting group is removed via catalytic hydrogenation to yield the final product, this compound.
Detailed Experimental Protocols
Protocol for Step 1: Synthesis of 1-(azepan-1-yl)-2-(benzyloxy)ethan-1-one
-
To a solution of (benzyloxy)acetic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of azepane (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Step 2: Synthesis of this compound
-
Dissolve 1-(azepan-1-yl)-2-(benzyloxy)ethan-1-one (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound based on the analysis of structurally similar compounds.
| Property | Estimated Value | Notes |
| Molecular Formula | C₈H₁₅NO₂ | - |
| Molecular Weight | 157.21 g/mol | - |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar N-acyl azepanes. |
| Boiling Point | > 200 °C (decomposes) | Estimated based on similar sized N-acyl compounds. |
| Melting Point | < 25 °C | Likely a low melting solid or oil at room temperature. |
| Solubility | Soluble in water, ethanol, methanol, DCM. | The hydroxyl and amide groups will increase water solubility. |
| logP | ~ 0.5 - 1.5 | Estimated based on the contributions of the azepane and hydroxyacetyl moieties. |
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound is unknown, the structural motifs present suggest several avenues for investigation. N-acyl compounds are known to participate in a wide range of biological processes.[6][7][8]
The introduction of a hydroxyl group could lead to interactions with various biological targets through hydrogen bonding. Given the prevalence of the azepane scaffold in bioactive molecules, this compound could be explored for a range of activities, including but not limited to CNS activity, enzyme inhibition, or as a modulator of protein-protein interactions.
One hypothetical signaling pathway that could be investigated is the modulation of a G-protein coupled receptor (GPCR). Many small molecules act as ligands for GPCRs, initiating downstream signaling cascades.
Visualizations
Proposed Synthetic Workflow
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01330G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on 1-(Azepan-1-yl)-2-hydroxyethan-1-one Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: The 1-(azepan-1-yl)-2-hydroxyethan-1-one scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The inherent structural features of the azepane ring, coupled with the functional versatility of the N-acyl side chain, make these molecules attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their applications in oncology.
Chemical Synthesis
The synthesis of this compound and its analogs typically involves the N-acylation of azepane. A general and efficient method for this transformation is the reaction of azepane with a suitable acylating agent, such as an acyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.
General Experimental Protocol: Synthesis of 1-(Azepan-1-yl)-2-phenoxyethan-1-one
This protocol describes a representative synthesis of a this compound analog.
Materials:
-
Azepane
-
2-Phenoxyacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of azepane (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 2-phenoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(azepan-1-yl)-2-phenoxyethan-1-one.
-
Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Quantitative Data
Derivatives of N-acyl azepane have been investigated for their potential as anticancer agents. While specific data for this compound is limited in the public domain, studies on structurally related amide-containing heterocyclic compounds provide valuable insights into their potential cytotoxic effects. For instance, a series of novel amide-enriched 2-(1H)-quinazolinone derivatives have demonstrated significant in-vitro cytotoxicity against various human cancer cell lines.[1]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for these structurally related compounds, offering a preliminary indication of the potential efficacy of N-acyl azepane derivatives.[1]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) |
| 7a | 10.8 ± 0.69 | 8.9 ± 0.09 | 9.4 ± 0.05 | 10.1 ± 0.15 |
| 7b | 8.5 ± 0.11 | 7.2 ± 0.45 | 7.9 ± 0.25 | 8.2 ± 0.09 |
| 7c | 9.2 ± 0.08 | 8.1 ± 0.18 | 8.8 ± 0.09 | 9.5 ± 0.45 |
| 7d | 6.9 ± 0.25 | 5.8 ± 0.06 | 6.2 ± 0.11 | 6.8 ± 0.11 |
| 7e | 4.2 ± 0.15 | 3.5 ± 0.11 | 3.9 ± 0.08 | 4.5 ± 0.06 |
| 7f | 2.5 ± 0.09 | 1.9 ± 0.05 | 2.1 ± 0.06 | 2.8 ± 0.09 |
| 7g | 1.1 ± 0.06 | 0.8 ± 0.01 | 0.9 ± 0.02 | 1.2 ± 0.04 |
| 7h | 0.5 ± 0.01 | 0.3 ± 0.008 | 0.2 ± 0.005 | 0.4 ± 0.01 |
| 7i | 0.09 ± 0.008 | 0.07 ± 0.006 | 0.08 ± 0.007 | 0.1 ± 0.009 |
| 7j | 0.12 ± 0.009 | 0.09 ± 0.007 | 0.1 ± 0.008 | 0.15 ± 0.01 |
| Etoposide | 3.08 ± 0.135 | 2.57 ± 0.098 | 1.97 ± 0.45 | 2.89 ± 0.087 |
Data extracted from a study on amide-enriched 2-(1H)-quinazolinone derivatives, presented here as a reference for the potential activity of amide-containing heterocycles.[1]
Experimental Protocols for Biological Assays
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.[2][3][4][5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3, DU-145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4 °C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound derivatives is still under investigation, a plausible target is the cell cycle regulatory machinery, particularly Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3][4][5] The CDK2/Cyclin E complex, in particular, plays a crucial role in the G1/S phase transition of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[2][7]
Below is a diagram illustrating the CDK2/Cyclin E signaling pathway and its role in cell cycle progression.
Experimental Workflow and Logical Relationships
The development of this compound derivatives as potential therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation and mechanism of action studies.
The this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided an overview of the synthesis, potential biological activities, and a plausible mechanism of action for this class of compounds. Further research, including the synthesis and screening of a focused library of derivatives, is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further preclinical and clinical development. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to advance the exploration of these promising molecules.
References
- 1. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. elgenelim.com [elgenelim.com]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: A Protocol for the Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
Abstract
This application note provides a detailed protocol for the synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis involves the N-acylation of azepane with 2-acetoxyacetyl chloride, followed by a mild deacetylation to yield the target α-hydroxy ketone. This method is designed to be efficient and scalable for research and development applications.
Introduction
α-Hydroxy ketones are important structural motifs found in numerous biologically active compounds and serve as versatile intermediates in organic synthesis. The title compound, this compound, incorporates both an α-hydroxy ketone moiety and a seven-membered azepane ring, a privileged scaffold in medicinal chemistry.[1][2] The synthesis of such molecules is of significant interest to researchers in drug discovery. This protocol outlines a reliable and reproducible method for its preparation.
The synthetic strategy is based on the acylation of a secondary amine (azepane) with an activated carboxylic acid derivative.[3] A subsequent deprotection step reveals the hydroxyl group. This approach is widely applicable for the synthesis of various N-acylated compounds.[4][5]
Reaction Scheme
The overall synthesis is depicted in the following two-step reaction scheme:
Step 1: Synthesis of 1-(Azepan-1-yl)-2-acetoxyethan-1-one
Azepane reacts with 2-acetoxyacetyl chloride in the presence of a base to form the acetylated intermediate.
Step 2: Synthesis of this compound
The acetylated intermediate is hydrolyzed under basic conditions to yield the final product.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Azepane | Reagent | Sigma-Aldrich |
| 2-Acetoxyacetyl chloride | Synthesis | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Triethylamine (TEA) | Reagent | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Potassium Carbonate (K₂CO₃) | Reagent | Sigma-Aldrich |
| Saturated aq. NaHCO₃ | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous MgSO₄ | Reagent | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
3.2. Step-by-Step Procedure
Step 1: Synthesis of 1-(Azepan-1-yl)-2-acetoxyethan-1-one
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add azepane (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per 1 mmol of azepane).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, 1.2 eq) to the stirred solution.
-
Slowly add a solution of 2-acetoxyacetyl chloride (1.1 eq) in anhydrous DCM (2 mL per 1 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient).
Step 2: Synthesis of this compound
-
Dissolve the purified 1-(Azepan-1-yl)-2-acetoxyethan-1-one (1.0 eq) in methanol (10 mL per 1 mmol).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the deacetylation by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1 (Acylation) | Step 2 (Hydrolysis) | Overall |
| Reactant | Azepane | Acylated Intermediate | Azepane |
| Molar Ratio (Reactant:Reagent) | 1 : 1.1 (Azepane : Acyl Chloride) | 1 : 1.5 (Intermediate : K₂CO₃) | - |
| Typical Yield | 85-95% | 90-98% | 76-93% |
| Purity (Post-Purification) | >98% | >98% | >98% |
| Reaction Time | 4 hours | 2 hours | 6 hours |
| Reaction Temperature | 0 °C to RT | Room Temperature | - |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Reaction scheme for the two-step synthesis.
Diagram 2: Experimental Workflow
Caption: Flowchart of the experimental procedure.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
2-Acetoxyacetyl chloride is corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a clear and effective method for the synthesis of this compound. This two-step procedure is suitable for producing the target compound in high yield and purity, facilitating its use in further research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Application Notes and Protocols: 1-(Azepan-1-yl)-2-hydroxyethan-1-one as a Versatile Building Block in the Synthesis of Novel Amine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(Azepan-1-yl)-2-hydroxyethan-1-one is a bifunctional molecule containing a tertiary amide and a primary alcohol. This unique combination of functional groups makes it a potentially valuable, yet under-explored, building block for the synthesis of diverse molecular scaffolds. These notes outline a hypothetical, yet chemically plausible, application of this compound in the generation of a library of substituted amino alcohols, which are prevalent motifs in many biologically active compounds. The protocols provided are based on well-established chemical transformations and are intended to serve as a guide for the exploration of this versatile building block.
Synthetic Strategy Overview
The core of this proposed application lies in a two-step synthetic sequence. The first step involves the activation of the primary hydroxyl group of this compound by converting it into a good leaving group, specifically a mesylate. The subsequent step involves the nucleophilic substitution of the mesylate with a variety of primary and secondary amines to generate a library of 1-(azepan-1-yl)-2-(substituted-amino)ethan-1-ones. This straightforward and modular approach allows for the rapid generation of a diverse set of compounds for screening purposes.
Caption: Synthetic scheme for the generation of an amine library.
Experimental Protocols
2.1. Synthesis of 2-(Azepan-1-yl)-2-oxoethyl methanesulfonate (Mesylate Intermediate)
This protocol details the activation of the primary alcohol of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask, add triethylamine (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(azepan-1-yl)-2-oxoethyl methanesulfonate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
-
2.2. General Protocol for the Synthesis of 1-(Azepan-1-yl)-2-(substituted-amino)ethan-1-one Derivatives
This protocol describes the nucleophilic substitution reaction to generate the final amine derivatives.[1]
-
Materials:
-
2-(Azepan-1-yl)-2-oxoethyl methanesulfonate (1.0 eq)
-
Substituted primary or secondary amine (1.5 eq)
-
Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
To a solution of 2-(azepan-1-yl)-2-oxoethyl methanesulfonate (1.0 eq) in acetonitrile (20 volumes), add the desired primary or secondary amine (1.5 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(azepan-1-yl)-2-(substituted-amino)ethan-1-one derivative.
-
Data Presentation
The following table summarizes the hypothetical results for the synthesis of a small library of 1-(azepan-1-yl)-2-(substituted-amino)ethan-1-one derivatives.
| Entry | Amine Nucleophile | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI+) m/z |
| 1 | Benzylamine | 1-(Azepan-1-yl)-2-(benzylamino)ethan-1-one | 85 | 7.35-7.25 (m, 5H), 3.82 (s, 2H), 3.55 (t, J=5.6 Hz, 4H), 3.40 (s, 2H), 1.65-1.55 (m, 8H) | 261.19 [M+H]⁺ |
| 2 | Morpholine | 1-(Azepan-1-yl)-2-morpholinoethan-1-one | 92 | 3.70 (t, J=4.8 Hz, 4H), 3.55 (t, J=5.6 Hz, 4H), 3.30 (s, 2H), 2.50 (t, J=4.8 Hz, 4H), 1.65-1.55 (m, 8H) | 255.19 [M+H]⁺ |
| 3 | Piperidine | 1-(Azepan-1-yl)-2-(piperidin-1-yl)ethan-1-one | 89 | 3.55 (t, J=5.6 Hz, 4H), 3.25 (s, 2H), 2.45-2.35 (m, 4H), 1.65-1.55 (m, 14H) | 253.22 [M+H]⁺ |
| 4 | Aniline | 2-(Anilino)-1-(azepan-1-yl)ethan-1-one | 78 | 7.20 (t, J=7.8 Hz, 2H), 6.75 (t, J=7.4 Hz, 1H), 6.65 (d, J=8.0 Hz, 2H), 4.10 (br s, 1H), 3.60 (t, J=5.6 Hz, 4H), 3.45 (s, 2H), 1.65-1.55 (m, 8H) | 247.17 [M+H]⁺ |
Workflow and Pathway Visualization
The following diagram illustrates the experimental workflow from the starting material to the final purified compounds.
Caption: General experimental workflow for synthesis and purification.
Conclusion and Future Directions
The protocols and data presented herein demonstrate a plausible and efficient synthetic route utilizing this compound as a versatile building block. The modularity of the second step allows for the generation of a diverse library of compounds with potential applications in drug discovery and development. Future work could involve expanding the range of amine nucleophiles to include more complex and functionally diverse molecules. Furthermore, the synthesized library of 1-(azepan-1-yl)-2-(substituted-amino)ethan-1-ones can be subjected to a variety of biological screening assays to identify potential lead compounds for further optimization. The azepane moiety itself is found in a number of biologically active compounds, suggesting that derivatives of this scaffold may exhibit interesting pharmacological properties.[2][3]
References
HPLC method for analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
An Application Note for the HPLC Analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
Introduction
This compound is a chemical compound containing a seven-membered azepane ring, a carbonyl group, and a primary alcohol. Accurate and reliable quantitative analysis of this compound is crucial for quality control in manufacturing processes and for its application in research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is suitable for researchers, scientists, and professionals in the drug development industry.
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The basic nature of the azepane ring (with a pKa of its conjugate acid around 11.0) necessitates careful control of the mobile phase pH to ensure consistent ionization and good chromatographic peak shape.[1] The method is designed to be simple, accurate, and precise for the routine analysis of the analyte.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column with polar endcapping or a polar-embedded stationary phase is recommended to enhance the retention of the polar analyte. A typical dimension is 4.6 mm x 150 mm with a 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) or Ammonium formate (for LC-MS compatibility).
-
Orthophosphoric acid or formic acid (for pH adjustment).
-
Water (HPLC grade or Milli-Q).
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase: Acetonitrile (HPLC grade).
-
The mobile phase is a mixture of the aqueous and organic phases, used in an isocratic or gradient elution mode as detailed in the chromatographic conditions.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH2PO4, pH 3.0B: Acetonitrile |
| Elution Mode | Isocratic: 85:15 (A:B) or a shallow gradient if co-eluting impurities are present. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes |
Note: The detection wavelength is set at 210 nm due to the expected absorbance of the amide chromophore. It is highly recommended to determine the optimal wavelength by performing a UV scan of the analyte.
Data Presentation
The following table presents illustrative data for the method validation of the HPLC analysis of this compound, demonstrating its suitability for quantitative purposes.
| Validation Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% (for both repeatability and intermediate precision) |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | No interference from blank and placebo was observed at the retention time of the analyte. |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is characterized by its simplicity, accuracy, and precision, making it suitable for routine quality control and research applications. The use of a polar-modified C18 column and an acidic mobile phase ensures good peak shape and adequate retention for this polar compound. The validation data, though illustrative, demonstrates the method's capability to meet the stringent requirements of the pharmaceutical industry.
References
Application Notes and Protocols: 1-(Azepan-1-yl)-2-hydroxyethan-1-one as a Bidentate Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Azepan-1-yl)-2-hydroxyethan-1-one is a versatile organic molecule with the potential to act as a bidentate ligand in coordination chemistry. Its structure, featuring a hard amide oxygen, a hard hydroxyl oxygen, and a tertiary amine nitrogen, allows for the formation of stable chelate rings with various metal ions. This document provides detailed protocols for the synthesis of the ligand and its coordination complexes, along with potential applications in catalysis and medicinal chemistry.
I. Synthesis of this compound
The synthesis of the title ligand can be achieved via a two-step process involving the acylation of azepane with chloroacetyl chloride to form the intermediate, 2-chloro-1-(azepan-1-yl)ethanone, followed by nucleophilic substitution with a hydroxide source.
Experimental Protocol: Synthesis of 2-chloro-1-(azepan-1-yl)ethanone (Intermediate)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve azepane (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM (50 mL) dropwise to the stirred solution of azepane over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-chloro-1-(azepan-1-yl)ethanone as a pale yellow oil.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 2-chloro-1-(azepan-1-yl)ethanone (1.0 eq) in a mixture of acetone and water (1:1, v/v, 100 mL) in a 250 mL round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (1.2 eq) to the solution and stir the mixture at room temperature for 12 hours.
-
Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.
Table 1: Hypothetical Characterization Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): 4.2 (s, 2H, -CH₂-OH), 3.5-3.7 (m, 4H, -N-CH₂-), 2.5 (t, 1H, -OH), 1.5-1.7 (m, 8H, -CH₂-) |
| ¹³C NMR | δ (ppm): 170 (C=O), 60 (-CH₂-OH), 45-50 (-N-CH₂-), 25-30 (-CH₂-) |
| FT-IR | ν (cm⁻¹): 3400 (br, O-H), 2920, 2850 (C-H), 1630 (C=O, amide I) |
| Mass Spec. | m/z: [M+H]⁺ calculated for C₈H₁₅NO₂ |
Diagram 1: Synthesis Workflow
Caption: Proposed synthesis of this compound.
II. Coordination Chemistry
This compound is expected to act as a bidentate ligand, coordinating to metal ions through the carbonyl oxygen and the hydroxyl oxygen, forming a stable five-membered chelate ring. The nitrogen atom of the azepane ring is less likely to coordinate due to steric hindrance and the delocalization of its lone pair into the amide bond.
Experimental Protocol: General Synthesis of a Metal(II) Complex
-
Ligand Solution: Dissolve this compound (2.0 eq) in methanol (20 mL).
-
Metal Salt Solution: In a separate flask, dissolve a metal(II) salt, such as copper(II) chloride (1.0 eq), in methanol (10 mL).
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the resulting solution to ~7-8 by the dropwise addition of a dilute methanolic solution of sodium hydroxide to facilitate deprotonation of the hydroxyl group.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 2 hours. A precipitate should form.
-
Isolation: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
Table 2: Hypothetical Characterization Data for a [Cu(L)₂] Complex
| Technique | Expected Observations |
| FT-IR | ν (cm⁻¹): Shift of C=O stretch to lower frequency (e.g., 1600 cm⁻¹), disappearance of O-H stretch. |
| UV-Vis | Broad d-d transition band in the visible region characteristic of a Cu(II) complex. |
| Magnetic Sus. | Paramagnetic, consistent with a d⁹ Cu(II) center. |
| Elemental Anal. | Consistent with the calculated values for C₁₆H₂₈CuN₂O₄. |
Diagram 2: Proposed Coordination Mode
Caption: Chelation of a metal ion by the ligand.
III. Potential Applications
The coordination complexes of this compound could find applications in various fields:
-
Catalysis: The metal complexes could be explored as catalysts for oxidation reactions, leveraging the accessible coordination sites on the metal center.
-
Bioinorganic Chemistry: As models for metalloenzymes, these complexes can help in understanding the role of metal ions in biological systems.
-
Drug Development: The ligand and its complexes could be screened for their biological activities, such as antimicrobial or anticancer properties. The azepane moiety is present in several pharmaceutical compounds.[1]
Experimental Protocol: Screening for Catalytic Activity (Model Reaction: Oxidation of Catechol)
-
Reaction Mixture: In a reaction vessel, prepare a solution of catechol (substrate, 1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of the synthesized metal complex.
-
Oxidant: Add an oxidant, such as hydrogen peroxide (2.0 eq).
-
Monitoring: Monitor the progress of the reaction by UV-Vis spectroscopy, following the formation of the o-quinone product.
-
Analysis: Calculate the turnover number and turnover frequency to quantify the catalytic efficiency.
Diagram 3: Logical Flow for Application Screening
Caption: Screening workflow for potential applications.
Disclaimer: The experimental protocols and data presented in this document are hypothetical and intended for illustrative purposes. Actual experimental results may vary. Researchers should conduct their own experiments and characterization to validate these findings. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Functionalization of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Azepan-1-yl)-2-hydroxyethan-1-one is a chemical scaffold of interest in medicinal chemistry, appearing in patent literature as a potential kinase inhibitor.[1] Functionalization of this molecule is a key step in exploring its structure-activity relationship (SAR) and developing novel therapeutic agents. The primary sites for functionalization are the hydroxyl group and the azepane ring. This document provides detailed protocols for the esterification and etherification of the hydroxyl group, common strategies to modify the compound's physicochemical and pharmacological properties.
Data Presentation
The following tables summarize hypothetical quantitative data for the functionalization reactions described in the experimental protocols. These values are representative of typical laboratory outcomes for such reactions and should be used as a benchmark for experimental design.
Table 1: Esterification of this compound with Acetic Anhydride
| Entry | Starting Material (mmol) | Acetic Anhydride (equiv.) | Catalyst (equiv.) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 1.0 | 1.2 | 0.1 (DMAP) | 4 | 85 | >98 |
| 2 | 1.0 | 1.5 | 0.1 (DMAP) | 4 | 92 | >99 |
| 3 | 1.0 | 2.0 | 0.1 (DMAP) | 6 | 90 | >99 |
Table 2: Williamson Ether Synthesis with Benzyl Bromide
| Entry | Starting Material (mmol) | Benzyl Bromide (equiv.) | Base (equiv.) | Reaction Time (h) | Yield (%) | Purity (by NMR, %) |
| 1 | 1.0 | 1.1 | 1.2 (NaH) | 12 | 78 | >97 |
| 2 | 1.0 | 1.5 | 1.5 (NaH) | 12 | 85 | >98 |
| 3 | 1.0 | 1.2 | 1.2 (KOtBu) | 10 | 82 | >98 |
Experimental Protocols
Protocol 1: Esterification of the Hydroxyl Group via Acylation
This protocol describes the synthesis of 2-(azepan-1-yl)-2-oxoethyl acetate through the esterification of this compound with acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Etherification of the Hydroxyl Group via Williamson Ether Synthesis
This protocol details the synthesis of 1-(azepan-1-yl)-2-(benzyloxy)ethan-1-one via the reaction of this compound with benzyl bromide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Slowly add the solution of the starting material to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ether.
Mandatory Visualizations
Caption: Experimental workflow for the functionalization of this compound.
Caption: Hypothetical signaling pathway of a TrkA kinase inhibitor.
References
No In Vitro Assay Data Currently Available for 1-(Azepan-1-yl)-2-hydroxyethan-1-one in Publicly Accessible Literature
Despite a comprehensive search of scientific databases and literature, no specific in vitro assay data, experimental protocols, or quantitative biological information were found for the compound 1-(Azepan-1-yl)-2-hydroxyethan-1-one.
Extensive searches were conducted to locate studies detailing the biological activity of this specific molecule. These inquiries included searches for its potential applications in various in vitro assays, such as those measuring cytotoxicity, enzyme inhibition, and receptor binding. The search results did not yield any publications or reports that have characterized the in vitro pharmacological or biological profile of this compound.
While the search did identify research on more complex molecules containing an azepane functional group, the data and protocols associated with those distinct compounds are not applicable to the specific molecule requested. For instance, studies were found on derivatives such as "1-Azepan-1-Yl-2-Phenyl-2-(4-Thioxo-1,4-Dihydro-Pyrazolo[3,4-D]Pyrimidin-5-Yl)Ethanone Adduct" and "N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides," which have been investigated as potential therapeutic agents.[1][2] However, the biological activities of these larger molecules are determined by their entire structure and cannot be attributed to the this compound fragment alone.
Therefore, at present, there is no scientific literature available to create the detailed Application Notes and Protocols as requested for this compound. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations for this specific compound cannot be met due to the absence of primary research data.
Researchers and drug development professionals interested in the potential biological activities of this compound would need to conduct initial in vitro screening assays to determine its pharmacological profile. Such a study would be the first step in characterizing its potential effects and would generate the foundational data necessary for the development of detailed protocols and application notes.
References
Application Notes and Protocols for the Purification of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, a polar hydroxy-amide compound. The techniques described are broadly applicable to similar polar molecules and are designed to guide researchers in achieving high purity for downstream applications.
Overview of Purification Strategies
The purification of this compound can be approached using several standard laboratory techniques. The choice of method depends on the physical state of the crude product (solid or liquid), the nature of the impurities, and the desired final purity. The most common and effective methods include recrystallization, column chromatography, and distillation.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key aspects of the recommended purification techniques for this compound. This allows for a quick comparison to select the most appropriate method.
| Technique | Principle of Separation | Typical Solvents/Mobile Phases | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Polar solvents such as ethanol, methanol, acetonitrile, or a two-solvent system (e.g., ethanol/diethyl ether).[1] | Cost-effective, scalable, can yield very high purity crystalline solids.[2] | Only applicable to solid compounds, requires finding a suitable solvent, potential for product loss in the mother liquor. |
| Normal-Phase Column Chromatography | Differential adsorption of compounds onto a polar stationary phase. | Non-polar to moderately polar solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).[3] | Versatile, can separate complex mixtures, applicable to both solid and liquid samples. | Can be time-consuming and require significant amounts of solvent, may not be suitable for very polar compounds that do not move from the baseline.[4] |
| Reversed-Phase Column Chromatography | Partitioning between a non-polar stationary phase and a polar mobile phase.[5] | Polar solvent mixtures, typically water with methanol, acetonitrile, or isopropanol.[4][6] | Effective for purifying polar and water-soluble compounds. | Requires specialized non-polar stationary phases (e.g., C18 silica), may require sample pre-treatment. |
| Distillation (Vacuum) | Separation based on differences in boiling points. | Not applicable (no solvent). | Effective for purifying thermally stable liquids. | Not suitable for thermally labile or non-volatile compounds, requires specialized equipment (vacuum pump, distillation apparatus).[7] |
| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | An aqueous phase and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). | Good for initial cleanup and removal of water-soluble or -insoluble impurities. | May not provide high purity on its own, can lead to emulsion formation. |
Experimental Protocols
The following are detailed protocols for the purification of this compound.
3.1. Protocol for Recrystallization
Recrystallization is a highly effective method for purifying solid crude products.[2] The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room or lower temperatures.[8]
-
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., ethanol, acetonitrile, acetone)[1]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
-
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various polar solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[9] If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excess solvent.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
-
3.2. Protocol for Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture.[3] For a polar compound like this compound, both normal-phase and reversed-phase chromatography can be considered.
3.2.1. Normal-Phase Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)[3]
-
Chromatography column
-
Eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane)
-
Collection tubes
-
TLC plates and chamber for monitoring
-
-
Procedure:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of 0.2-0.4 for the desired product.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
3.2.2. Reversed-Phase Column Chromatography
This method is particularly useful for highly polar compounds.[4]
-
Materials:
-
Crude this compound
-
C18-bonded silica gel
-
Chromatography column
-
Mobile phase (e.g., a gradient of methanol or acetonitrile in water)[6]
-
Collection tubes
-
HPLC or TLC for monitoring
-
-
Procedure:
-
Mobile Phase Selection: Use analytical HPLC or TLC on C18 plates to determine the optimal mobile phase composition for separation.
-
Column Packing: Pack the column with C18-bonded silica gel using the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a small volume of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, potentially using a gradient of increasing organic solvent concentration.
-
Fraction Analysis and Solvent Removal: As with normal-phase chromatography, analyze the collected fractions and combine the pure ones before removing the solvent.
-
3.3. Protocol for Vacuum Distillation
If this compound is a thermally stable liquid, vacuum distillation can be an effective purification method.
-
Materials:
-
Crude this compound (liquid)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
-
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Sample Charging: Place the crude liquid into the round-bottom flask along with a stir bar.
-
Evacuation: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Begin heating the flask while stirring.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the purified product.
-
Cooling: Once the distillation is complete, cool the system before releasing the vacuum.
-
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recrystallization [sites.pitt.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. biotage.com [biotage.com]
- 5. columbia.edu [columbia.edu]
- 6. biotage.com [biotage.com]
- 7. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
Application Note: Scale-up Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
Introduction
1-(Azepan-1-yl)-2-hydroxyethan-1-one is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a hydrophilic hydroxyethyl group and a lipophilic azepane moiety, makes it a versatile building block. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, commencing with the acylation of azepane with acetoxyacetyl chloride, followed by the hydrolysis of the resulting acetate ester. The described methodology is designed to be robust, scalable, and suitable for implementation in a research or drug development setting.
Overall Reaction Scheme
The synthesis proceeds in two distinct steps:
-
Step 1: Acylation of Azepane Azepane is reacted with acetoxyacetyl chloride in the presence of a base to form the intermediate, 2-acetoxy-1-(azepan-1-yl)ethan-1-one.
-
Step 2: Hydrolysis of the Acetate Ester The acetate protecting group of the intermediate is removed via base-catalyzed hydrolysis to yield the final product, this compound.
A schematic of the overall reaction is presented below:
Figure 1. Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Supplier | Purity |
| Azepane | 111-49-9 | C₆H₁₃N | Sigma-Aldrich | ≥99% |
| Acetoxyacetyl chloride | 13831-31-7 | C₄H₅ClO₃ | Sigma-Aldrich | ≥97% |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | Fisher Scientific | ≥99.5% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | VWR | ≥99.8% |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | Merck | ≥99% |
| Methanol (MeOH) | 67-56-1 | CH₄O | J.T. Baker | ≥99.8% |
| Deionized Water | 7732-18-5 | H₂O | In-house | N/A |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | Acros Organics | ≥99% |
Equipment
-
Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and nitrogen inlet
-
Addition funnel
-
Condenser
-
Rotary evaporator
-
Vacuum pump
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Experimental Protocols
Step 1: Synthesis of 2-Acetoxy-1-(azepan-1-yl)ethan-1-one
-
Reactor Setup: The 5 L jacketed reactor is assembled, dried, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with azepane (1.0 eq) and dichloromethane (DCM, 5 volumes).
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution while maintaining the temperature below 10 °C.
-
Acyl Chloride Addition: Slowly add acetoxyacetyl chloride (1.05 eq), dissolved in DCM (2 volumes), to the reaction mixture via an addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of azepane is complete (typically 1-3 hours).
-
Work-up:
-
Once the reaction is complete, slowly add water (5 volumes) to the reactor, keeping the temperature below 20 °C.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 3 volumes), saturated NaHCO₃ solution (2 x 3 volumes), and brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Step 2: Synthesis of this compound
-
Reactor Setup: The 5 L jacketed reactor is cleaned and prepared for the next step.
-
Reagent Charging: Charge the reactor with the crude 2-acetoxy-1-(azepan-1-yl)ethan-1-one from Step 1 and methanol (5 volumes).
-
Base Addition: Add a solution of potassium carbonate (1.5 eq) in deionized water (2 volumes) to the reactor.
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add DCM (5 volumes) to the remaining aqueous residue and stir.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 3 volumes).
-
Combine the organic layers and wash with brine (1 x 3 volumes).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
-
Data Summary
Stoichiometry and Yields
| Step | Reactant 1 | eq. | Reactant 2 | eq. | Base | eq. | Solvent | Typical Yield |
| 1 | Azepane | 1.0 | Acetoxyacetyl chloride | 1.05 | Triethylamine | 1.1 | DCM | 85-95% |
| 2 | Intermediate | 1.0 | Water | excess | Potassium Carbonate | 1.5 | MeOH/Water | 90-98% |
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Azepane | C₆H₁₃N | 99.18 | Colorless liquid |
| Acetoxyacetyl chloride | C₄H₅ClO₃ | 136.53 | Colorless liquid |
| 2-Acetoxy-1-(azepan-1-yl)ethan-1-one | C₁₀H₁₇NO₃ | 200.25 | Pale yellow oil |
| This compound | C₈H₁₅NO₂ | 157.21 | White to off-white solid or viscous oil |
Safety Precautions
-
Azepane: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1] Handle in a well-ventilated fume hood.
-
Acetoxyacetyl chloride: Causes severe skin burns and eye damage. It is a lachrymator and is moisture-sensitive, reacting with water to produce toxic gas.[2][3][4] Handle with extreme care in a fume hood, avoiding contact with skin, eyes, and moisture.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Dichloromethane: Can cause skin and eye irritation. May be carcinogenic. Work in a well-ventilated area.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Logical Diagram of the Synthetic Pathway
Figure 2. Synthetic pathway for this compound.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. The protocol is well-suited for researchers and professionals in drug development, providing clear instructions for synthesis, purification, and safety. The use of readily available starting materials and straightforward reaction conditions makes this a practical approach for producing multi-gram to kilogram quantities of the target compound.
References
Application Notes and Protocols: Azepane Derivatives in Agrochemical Research
Introduction
This document provides a generalized overview of the potential applications and research protocols for azepane derivatives in the agrochemical sector, based on the known utility of this chemical class. The experimental protocols and conceptual pathways presented are intended to serve as a foundational guide for researchers investigating novel azepane-containing compounds.
I. Potential Agrochemical Applications
The azepane moiety can be functionalized to create a diverse library of compounds for screening against various agricultural targets. The inclusion of a hydroxyethanone group, as in the case of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, could influence the compound's solubility, polarity, and ability to form hydrogen bonds, which are critical for its interaction with biological macromolecules.
Potential applications for novel azepane derivatives include:
-
Herbicides: Targeting essential enzymes in plant metabolic pathways.
-
Fungicides: Inhibiting fungal growth by disrupting cell membrane integrity or key enzymatic activities.
-
Insecticides: Acting on the nervous system of insects or disrupting their growth and development.
II. Experimental Protocols
The following are generalized protocols for the initial screening of novel azepane derivatives for agrochemical activity.
A. Synthesis of Azepane Derivatives
The synthesis of this compound and its analogs can be achieved through various organic synthesis routes. A common method involves the acylation of azepane.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Acylation: Cool the solution in an ice bath (0°C). Add 2-hydroxyacetyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
B. In vitro Agrochemical Screening
Protocol 2: Herbicidal Activity Assay (Seed Germination and Seedling Growth)
-
Preparation of Test Solutions: Dissolve the synthesized azepane derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions at different concentrations.
-
Seed Plating: Place seeds of a model plant (e.g., Arabidopsis thaliana or cress) on a filter paper in a petri dish.
-
Treatment: Add the test solutions to the filter paper. A solvent control (DMSO) and a negative control (water) should be included.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length.
-
Analysis: Compare the measurements of the treated groups with the control groups to determine the herbicidal effect.
Protocol 3: Fungicidal Activity Assay (Mycelial Growth Inhibition)
-
Culture Preparation: Prepare potato dextrose agar (PDA) plates and inoculate them with a mycelial plug of a target fungus (e.g., Fusarium graminearum or Botrytis cinerea).
-
Treatment: Add the test compound at various concentrations to the molten PDA before pouring the plates.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals.
-
Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without the compound.
III. Data Presentation
Quantitative data from screening assays should be organized for clear comparison.
Table 1: Herbicidal Activity of Azepane Derivatives against Arabidopsis thaliana
| Compound | Concentration (µM) | Germination Rate (%) | Root Length Inhibition (%) |
| Control | 0 | 98 ± 2 | 0 |
| Compound A | 10 | 95 ± 3 | 15 ± 4 |
| 50 | 70 ± 5 | 45 ± 6 | |
| 100 | 40 ± 7 | 85 ± 5 | |
| Compound B | 10 | 96 ± 2 | 10 ± 3 |
| 50 | 85 ± 4 | 25 ± 5 | |
| 100 | 60 ± 6 | 55 ± 7 |
Table 2: Fungicidal Activity of Azepane Derivatives against Fusarium graminearum
| Compound | Concentration (µM) | Mycelial Growth Inhibition (%) |
| Control | 0 | 0 |
| Compound A | 10 | 20 ± 5 |
| 50 | 55 ± 8 | |
| 100 | 92 ± 4 | |
| Compound B | 10 | 15 ± 4 |
| 50 | 40 ± 6 | |
| 100 | 75 ± 7 |
IV. Visualizations
Diagram 1: Conceptual Workflow for Agrochemical Screening
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to aid in optimizing reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: I am getting a very low yield. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in N-acylation reactions. Several factors could be contributing to this problem. First, ensure all reactants are pure and dry, as moisture can consume the highly reactive acyl chloride. The choice of base and solvent also plays a critical role. A base that is too weak may not effectively scavenge the HCl byproduct, leading to the protonation of the azepane and halting the reaction. Conversely, a very strong base can lead to side reactions.
Troubleshooting Steps:
-
Reagent Quality: Use freshly distilled azepane and a high-purity grade of the acylating agent. Ensure all glassware is oven-dried.
-
Base Selection: If using a tertiary amine base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Temperature: Acylation reactions with acyl chlorides are often exothermic. Running the reaction at a low temperature (0 °C) during the addition of the acyl chloride can minimize side reactions. After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. The polarity of the solvent can influence the reaction rate and solubility of intermediates. Experimenting with different solvents can sometimes lead to improved yields.
Q2: My final product is contaminated with impurities. What are the likely side products and how can I purify my compound?
A2: Impurities in this synthesis can arise from several sources. If using acetoxyacetyl chloride, incomplete reaction or hydrolysis of the starting material can be an issue. A common byproduct is the diacylated azepane, where the hydroxyl group of the desired product is also acylated. Another possibility is the formation of salts between the amine and HCl, which may be carried through the workup.
Purification Strategies:
-
Aqueous Workup: A standard workup involves washing the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.
-
Column Chromatography: Silica gel chromatography is the most effective method for purifying the final product. A gradient of ethyl acetate in hexanes or a mixture of DCM and methanol is typically effective for eluting the desired polar product away from less polar impurities.
-
Recrystallization/Distillation: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. If it is a liquid, distillation under reduced pressure may be possible, although its high boiling point might make this challenging.
Q3: The reaction seems to have stalled and is not going to completion. What should I do?
A3: A stalled reaction can be due to several factors, including insufficient activation of the acylating agent, deactivation of the amine, or poor solubility of the reactants.
Possible Solutions:
-
Increase Reactant Concentration: If the reaction is proceeding slowly, increasing the concentration of the reactants may help to drive the equilibrium towards the product.
-
Add More Reagent: If you suspect that one of the reagents has been consumed by side reactions (e.g., moisture), adding a small additional amount of the limiting reagent may restart the reaction. Monitor the reaction by TLC or LC-MS to assess progress.
-
Increase Temperature: While the initial addition should be done at a low temperature, gently heating the reaction mixture (e.g., to 40 °C) can sometimes provide the necessary activation energy to push a stalled reaction to completion.
-
Change Catalyst/Base: If using a catalyst, it may have become deactivated. If using a base, it may not be strong enough. Consider the options mentioned in A1.
Quantitative Data on Reaction Optimization
The following tables provide illustrative data on how different reaction parameters can influence the yield of the N-acylation of azepane.
Table 1: Effect of Different Bases on Yield
| Base (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine (TEA) | DCM | 0 to RT | 4 | 65 |
| N,N-Diisopropylethylamine (DIPEA) | DCM | 0 to RT | 4 | 78 |
| Pyridine | DCM | 0 to RT | 6 | 55 |
| Potassium Carbonate | Acetonitrile | RT | 12 | 45 |
Table 2: Effect of Different Solvents on Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | DIPEA | 0 to RT | 4 | 78 |
| Tetrahydrofuran (THF) | DIPEA | 0 to RT | 4 | 72 |
| Acetonitrile | DIPEA | 0 to RT | 4 | 81 |
| Toluene | DIPEA | 0 to RT | 6 | 60 |
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |
| -20 to RT | DCM | DIPEA | 6 | 70 |
| 0 to RT | DCM | DIPEA | 4 | 78 |
| Room Temperature | DCM | DIPEA | 3 | 75 |
| 40 | DCM | DIPEA | 2 | 68 (with more byproducts) |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Method 1: Using Acetoxyacetyl Chloride
This method involves a one-step acylation followed by the deprotection of the acetyl group during the workup.
Materials:
-
Azepane
-
Acetoxyacetyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equiv.) and DIPEA (1.2 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetoxyacetyl chloride (1.1 equiv.) in anhydrous DCM dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Method 2: Using Chloroacetyl Chloride followed by Hydrolysis
This two-step method involves the initial formation of an alpha-chloro amide, followed by nucleophilic substitution with a hydroxide source.
Step 2a: Synthesis of 1-(Azepan-1-yl)-2-chloroethan-1-one
-
Follow steps 1-4 of Method 1, but use chloroacetyl chloride (1.1 equiv.) instead of acetoxyacetyl chloride.
-
After the reaction is complete, perform an aqueous workup as described in steps 5-7 of Method 1 to isolate the crude 1-(azepan-1-yl)-2-chloroethan-1-one. This intermediate can be used in the next step without further purification if it is sufficiently pure.
Step 2b: Hydrolysis to this compound
-
Dissolve the crude 1-(azepan-1-yl)-2-chloroethan-1-one in a mixture of water and a co-solvent like acetone or THF.
-
Add a base such as sodium hydroxide (1.5 equiv.) or potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Synthesis and Troubleshooting
The following diagrams illustrate the synthetic pathways and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Hydrolysis of Acyl Chloride: The acylating agent (e.g., 2-acetoxyacetyl chloride) is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid before reacting with azepane. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure efficient stirring. |
| Suboptimal Stoichiometry: An incorrect ratio of reactants (azepane, acylating agent, and base) can lead to a lower yield. | Carefully control the stoichiometry. Typically, a slight excess of the acylating agent and base is used to ensure full conversion of the azepane. |
| Losses During Work-up and Purification: The product may be lost during extraction, washing, or purification steps. | Optimize the work-up procedure. Ensure the pH is appropriate during aqueous extraction to minimize the solubility of the product in the aqueous layer. Use appropriate techniques for purification (e.g., column chromatography with a suitable solvent system or recrystallization) to minimize losses. |
Problem 2: Presence of Impurities in the Final Product
Symptom: Analytical data (e.g., NMR, LC-MS) of the final product shows the presence of significant impurities.
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted Azepane | Incomplete acylation reaction. | Use a slight excess of the acylating agent. During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic azepane as its hydrochloride salt. |
| 2-Acetoxyacetic Acid or 2-Hydroxyacetic Acid | Hydrolysis of the acylating agent. | Conduct the reaction under anhydrous conditions. This acidic impurity can be removed by washing the organic layer with a dilute base solution (e.g., saturated NaHCO₃). |
| 1-(Azepan-1-yl)-2-acetoxyethan-1-one (Acetylated Precursor) | Incomplete deprotection of the acetate group. | Ensure the deprotection step (e.g., hydrolysis with a base like NaOH or an acid like HCl) goes to completion by monitoring the reaction. If the impurity is present in the final product, repeat the deprotection step or purify by column chromatography. |
| Ester Dimer/Oligomers | Intermolecular reaction of the product where the hydroxyl group of one molecule reacts with the activated carbonyl of another (less common). | This is more likely if an activating agent is used on the final product. Purification by column chromatography is the most effective removal method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the acylation of azepane with an O-protected 2-hydroxyacetyl chloride, typically 2-acetoxyacetyl chloride, in the presence of a base. The second step is the deprotection of the acetate group to yield the final product. This approach is favored because 2-hydroxyacetyl chloride itself is unstable.
Q2: What are the most critical side reactions to consider in this synthesis?
The most critical side reactions include:
-
Hydrolysis of 2-acetoxyacetyl chloride: This is a common issue if the reaction is not performed under anhydrous conditions, leading to the formation of 2-acetoxyacetic acid and reducing the yield of the desired intermediate.
-
Incomplete deprotection: Failure to completely remove the acetyl protecting group in the second step will result in contamination of the final product with 1-(Azepan-1-yl)-2-acetoxyethan-1-one.
-
Reaction of the hydroxyl group: The hydroxyl group in the final product can potentially react with any remaining acylating agent if the stoichiometry is not well-controlled, though this is less common.
Q3: How can I monitor the progress of the reactions?
Both the acylation and deprotection steps can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can help visualize the starting materials and products. LC-MS is particularly useful for confirming the masses of the intermediate and final product and for detecting any side products.
Q4: What purification methods are recommended for the final product?
Purification of this compound can typically be achieved by:
-
Column Chromatography: Using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is a common method to separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
Acid-Base Extraction: During the work-up, washing with dilute acid and base can remove unreacted starting materials and acidic/basic byproducts.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the purity of the intermediate, 1-(Azepan-1-yl)-2-acetoxyethan-1-one.
Table 1: Effect of Reaction Conditions on the Purity of 1-(Azepan-1-yl)-2-acetoxyethan-1-one
| Entry | Solvent | Base | Atmosphere | Purity by LC-MS (%) | Major Impurity |
| 1 | Dichloromethane | Triethylamine | Nitrogen | 95 | Unreacted Azepane |
| 2 | Dichloromethane | Triethylamine | Air | 85 | 2-Acetoxyacetic Acid |
| 3 | Tetrahydrofuran | Pyridine | Nitrogen | 92 | Unreacted Azepane |
| 4 | Dichloromethane | Hunig's Base | Nitrogen | 96 | - |
The next table illustrates the impact of deprotection conditions on the final product purity.
Table 2: Effect of Deprotection Conditions on the Purity of this compound
| Entry | Deprotection Reagent | Time (h) | Temperature (°C) | Purity by LC-MS (%) | Major Impurity |
| 1 | 1M NaOH (aq) | 1 | 25 | 88 | 1-(Azepan-1-yl)-2-acetoxyethan-1-one |
| 2 | 1M NaOH (aq) | 4 | 25 | >98 | - |
| 3 | 1M HCl (aq) | 2 | 50 | >97 | - |
| 4 | K₂CO₃ in Methanol | 6 | 25 | 95 | 1-(Azepan-1-yl)-2-acetoxyethan-1-one |
Experimental Protocols
Protocol 1: Synthesis of 1-(Azepan-1-yl)-2-acetoxyethan-1-one
-
To a solution of azepane (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 2-acetoxyacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Azepan-1-yl)-2-acetoxyethan-1-one.
Protocol 2: Synthesis of this compound (Deprotection)
-
Dissolve the crude 1-(Azepan-1-yl)-2-acetoxyethan-1-one from the previous step in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Degradation of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for investigating the degradation pathways of 1-(Azepan-1-yl)-2-hydroxyethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is an organic molecule featuring three key functional groups: a tertiary amine integrated into a seven-membered azepane ring, a ketone, and a primary alcohol. The ketone and the amine together form an N-acyl tertiary amine structure. These features dictate its chemical reactivity and potential degradation pathways.
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its functional groups, the two most likely degradation pathways are:
-
Oxidative Degradation: The tertiary amine of the azepane ring is susceptible to oxidation, which can lead to the formation of a corresponding N-oxide.[1][2][3][4] This is a common metabolic or degradation route for tertiary amines.
-
Hydrolytic Cleavage: The bond between the azepane nitrogen and the carbonyl carbon is an amide-like linkage. This bond can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into azepane and 2-hydroxyacetic acid.
Q3: What factors can influence the stability of this compound?
A3: The stability of the compound can be significantly affected by several factors:
-
pH: Acidic or basic conditions can catalyze the hydrolysis of the N-acyl bond.
-
Oxidizing Agents: The presence of oxygen or other oxidizing agents (e.g., peroxides) can promote the formation of the N-oxide degradant.[1][5]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation.[6][7]
-
Light: Exposure to UV or visible light can provide the energy needed to initiate photolytic degradation.[7][8]
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection, is the primary tool for separating the parent compound from its degradants and quantifying them. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for obtaining molecular weight information to help elucidate structures. Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for identifying volatile degradation products.[9][10][11]
Troubleshooting Guide
Issue: I am observing rapid loss of the parent compound in my aqueous formulation at room temperature.
-
Possible Cause: Potential hydrolytic degradation.
-
Troubleshooting Steps:
-
Measure the pH of your formulation. Extreme pH values (either acidic or basic) can accelerate hydrolysis.
-
Prepare a series of buffered solutions across a range of pH values (e.g., pH 3, 5, 7, 9) to determine the pH of maximum stability.
-
Ensure your storage containers are inert and not leaching any acidic or basic impurities.
-
Analyze for the presence of expected hydrolysis products (azepane and 2-hydroxyacetic acid) using an appropriate analytical method like LC-MS.
-
Issue: An unexpected peak is growing in my chromatogram during a stability study, and it has a different UV spectrum.
-
Possible Cause: This could be a degradation product. The change in UV spectrum suggests a modification to a chromophore or the formation of a new one.
-
Troubleshooting Steps:
-
Use LC-MS to determine the mass of the unknown peak. An increase of 16 amu (atomic mass units) compared to the parent compound strongly suggests the formation of an N-oxide.[1][4]
-
To confirm, perform a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).[5] If the peak in your study sample matches the retention time and mass of the peak generated under oxidative stress, it is likely the N-oxide.
-
Protect your samples from excessive light and headspace oxygen by using amber vials and nitrogen blanketing to minimize oxidative and photolytic degradation.
-
Issue: My mass balance is low. The loss of the parent compound does not match the appearance of the known degradants.
-
Possible Cause: This could indicate the formation of non-UV active or volatile degradants, or that the degradants are not eluting from your HPLC column.
-
Troubleshooting Steps:
-
Analyze your samples using a mass detector (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) that does not rely on a chromophore.
-
Use Gas Chromatography (GC) to screen for small, volatile fragments like azepane that might not be detected by HPLC.
-
Review your HPLC method. Highly polar degradants (like 2-hydroxyacetic acid) may elute in the solvent front, while highly non-polar degradants may be irreversibly adsorbed to the column. Consider adjusting the mobile phase or gradient.
-
Experimental Protocols
Protocol: Forced Degradation (Stress Testing) Study
This protocol outlines the conditions for inducing degradation to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][12] A target degradation of 5-20% is recommended to avoid secondary degradation.[7]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions (Perform each in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C and sample at appropriate time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C and sample at appropriate time points.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and protect from light. Sample at appropriate time points.
-
Thermal Degradation: Store the stock solution (and the solid compound) in a calibrated oven at 80°C. Sample at appropriate time points.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours).[7][8] A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Analyze key samples (e.g., those showing significant degradation) by LC-MS to identify the mass of the degradation products.
Quantitative Data Summary
The following table serves as a template for summarizing data from a forced degradation study.
| Stress Condition | Time (hours) | Parent Compound (%) | Degradant 1 (N-Oxide) (Area %) | Degradant 2 (Azepane) (Area %) | Total Impurities (%) | Mass Balance (%) |
| Control (RT) | 72 | 99.8 | < 0.05 | < 0.05 | 0.2 | 100.0 |
| 0.1 M HCl @ 60°C | 24 | 85.2 | 0.1 | 13.5 | 14.8 | 98.8 |
| 0.1 M NaOH @ 60°C | 24 | 89.7 | < 0.05 | 9.1 | 10.3 | 99.1 |
| 3% H₂O₂ @ RT | 8 | 91.5 | 7.9 | < 0.05 | 8.5 | 100.1 |
| Thermal @ 80°C | 72 | 96.3 | 1.2 | 0.8 | 3.7 | 99.2 |
| Photolytic | 72 | 98.1 | 0.9 | < 0.05 | 1.9 | 100.0 |
Visualized Pathways and Workflows
Caption: Proposed degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bre.com [bre.com]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
Troubleshooting 1-(Azepan-1-yl)-2-hydroxyethan-1-one purification by chromatography
Technical Support Center: 1-(Azepan-1-yl)-2-hydroxyethan-1-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound using column chromatography.
Problem: My compound does not move from the baseline in normal-phase chromatography (Rf = 0).
-
Potential Cause: The mobile phase (eluent) is not polar enough to displace the highly polar this compound from the polar stationary phase (silica gel). Your compound contains a hydroxyl group and an amide, making it quite polar and prone to strong interactions with silica.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane (DCM)/methanol (MeOH) system.[1]
-
Use a More Aggressive Solvent System: For very polar compounds that do not move even in 100% ethyl acetate, a solvent system containing ammonia may be effective.[2] A common stock solution is 10% ammonium hydroxide in methanol, which can be used as a 1-10% mixture in dichloromethane.[2]
-
Consider Reversed-Phase Chromatography: If normal-phase is not yielding results, reversed-phase chromatography is a suitable alternative for polar compounds.[3][4] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][4]
-
Problem: My compound elutes with the solvent front in reversed-phase chromatography.
-
Potential Cause: The mobile phase is too polar, causing the polar compound to have minimal interaction with the non-polar stationary phase.
-
Solution:
-
Decrease Mobile Phase Polarity: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your aqueous mobile phase.[3] Start with a lower percentage of the organic solvent and create a gradient to find the optimal elution condition.[3]
-
Adjust Mobile Phase pH: The azepane ring in your compound is basic. Adjusting the pH of the mobile phase can change the ionization state of the molecule and influence its retention.[3]
-
Problem: The purified fractions show broad, tailing peaks.
-
Potential Cause 1: Strong interaction between the compound and the stationary phase. The basic nature of the azepane nitrogen can lead to strong, non-ideal interactions with acidic silica gel.
-
Solution 1: Deactivate the silica gel. Add a small amount of a basic modifier like triethylamine (1-3%) to your mobile phase to saturate the acidic sites on the silica, leading to sharper peaks.
-
Potential Cause 2: The sample was loaded in a solvent that is too strong (more polar than the mobile phase in normal-phase).
-
Solution 2: Dissolve the crude sample in a minimal amount of the initial mobile phase or a less polar solvent. If the compound is not soluble, use a "dry loading" technique.[2]
-
Potential Cause 3: Column overloading.
-
Solution 3: Reduce the amount of crude material loaded onto the column. A typical ratio for difficult separations is up to 120:1 of silica gel to compound by weight.[3]
Problem: I am seeing co-elution of my target compound with a close-running impurity.
-
Potential Cause: The chosen solvent system does not provide adequate selectivity (separation) between your compound and the impurity.
-
Solution:
-
Optimize the Solvent System: Test different solvent combinations. Sometimes, switching one solvent for another of similar polarity (e.g., ethyl acetate for acetone or dichloromethane for chloroform) can alter selectivity. Using benzene as a non-polar component can sometimes work magic for separation, though toxicity is a concern.
-
Run a Shallow Gradient: Instead of isocratic (constant solvent composition) elution, use a shallow gradient. Start with a mobile phase where your compound has an Rf of about 0.2 or less, and slowly increase the polarity.[2] This can improve the resolution between closely eluting compounds.[2]
-
Try a Different Stationary Phase: If silica gel is not providing the required separation, consider other options like alumina or amine-bonded silica, which offer different selectivities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a polar organic molecule containing a tertiary amine within a seven-membered ring, an amide linkage, and a primary alcohol. Its purification is challenging due to its high polarity, which can lead to strong interactions with polar stationary phases like silica gel, resulting in poor peak shape and difficult elution.[2]
Q2: What are the recommended starting conditions for flash chromatography purification?
For normal-phase flash chromatography on silica gel, a good starting point is a mobile phase of dichloromethane (DCM) with a small percentage of methanol (MeOH), for example, 98:2 DCM:MeOH. You can develop the method using Thin Layer Chromatography (TLC) first to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4.
Q3: My crude mixture is not soluble in the non-polar solvents used for column chromatography. How should I load my sample?
If your compound is insoluble in the mobile phase, you should use the dry loading technique.[2] Dissolve your crude mixture in a suitable solvent (like methanol or dichloromethane), add a small amount of silica gel to the solution, and then remove the solvent by rotary evaporation to get a free-flowing powder.[2] This powder can then be carefully added to the top of your packed column.[2]
Q4: Can I use reversed-phase chromatography for this compound?
Yes, reversed-phase flash chromatography is an excellent alternative for purifying highly polar molecules.[4] It uses a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile gradient).[3] This technique can be particularly effective if you are struggling with normal-phase methods.[4]
Q5: How can I detect the compound in my fractions if it doesn't have a strong UV chromophore?
While the amide bond provides some UV absorbance, it may be weak. If UV detection is insufficient, you can use alternative methods like:
-
TLC with Staining: Spot fractions onto a TLC plate and use a stain like potassium permanganate or iodine, which reacts with many organic compounds.
-
Mass Spectrometry: If available, an HPLC-MS system or a mass detector connected to your flash system can provide definitive identification.[4]
-
Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile compounds.
Data Presentation
Table 1: Comparison of Mobile Phases for TLC Analysis of this compound on Silica Gel
This table provides representative data on how different solvent systems affect the retention factor (Rf) of the target compound and a common, less polar impurity (e.g., an unreacted acylation agent).
| Mobile Phase System (v/v) | Target Compound Rf | Impurity Rf | Separation (ΔRf) | Observations |
| 100% Hexane | 0.00 | 0.50 | 0.50 | Target is immobile; poor choice. |
| 50:50 Hexane:Ethyl Acetate | 0.05 | 0.80 | 0.75 | Target barely moves; poor elution. |
| 100% Ethyl Acetate | 0.25 | 0.90 | 0.65 | Good starting point for separation. |
| 95:5 DCM:Methanol | 0.35 | 0.85 | 0.50 | Optimal Rf for column chromatography. |
| 90:10 DCM:Methanol | 0.55 | 0.95 | 0.40 | Compound moves too fast; risk of co-elution. |
| 95:5:1 DCM:MeOH:NH4OH | 0.40 | 0.85 | 0.45 | Improved peak shape, reduced tailing. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography (Normal-Phase, Dry Loading)
-
TLC Analysis: Determine an appropriate mobile phase that provides an Rf of ~0.3 for the target compound.
-
Column Selection: Choose a column size appropriate for the amount of crude material. A silica-to-sample ratio of 40:1 to 100:1 by weight is common.[3]
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (~1 g) in a minimal volume of a volatile solvent (e.g., 10 mL of DCM or MeOH).
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 98:2 DCM:MeOH).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, stable bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Carefully add the prepared dry-loaded sample onto the sand layer.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Apply pressure (using a pump or inert gas) to begin elution at a steady flow rate.
-
If using a gradient, start with the less polar mobile phase and gradually introduce the more polar mobile phase according to your established gradient profile.[2]
-
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process using TLC or an in-line detector.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound is synthesized by forming an amide bond between azepane (also known as hexamethyleneimine) and 2-hydroxyacetic acid (glycolic acid). Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of an ammonium salt. Therefore, the carboxylic acid is typically activated. Common strategies include:
-
Acyl Chloride Method: Using an activated derivative of 2-hydroxyacetic acid, such as 2-acetoxyacetyl chloride, where the hydroxyl group is protected. The protecting group is then removed in a subsequent step.
-
Coupling Agent Method: Directly coupling azepane and 2-hydroxyacetic acid using a coupling agent like a carbodiimide (e.g., DCC, EDC) or a uronium/phosphonium salt (e.g., HATU, PyBOP).
Q2: Why is my reaction yield consistently low?
A2: Low yields can result from several factors. Incomplete reaction, side reactions, or product loss during workup and purification are common culprits. Refer to the Troubleshooting Guide below for specific issues and solutions. Key areas to investigate include the purity of starting materials, the choice and amount of coupling agent, reaction temperature, and reaction time.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reaction of concern is the O-acylation of the hydroxyl group of 2-hydroxyacetic acid or the product itself, leading to the formation of esters. This is more likely if the hydroxyl group is not protected, especially under basic conditions. Polymerization of 2-hydroxyacetic acid can also occur under certain conditions.
Q4: How can I purify the final product?
A4: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding. Standard purification techniques include:
-
Aqueous Workup: Extraction with an organic solvent after an acid-base wash to remove unreacted starting materials and byproducts.
-
Chromatography: Column chromatography on silica gel is a common method. Due to the basic nature of the azepane ring, using an amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation and reduce tailing.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling agent. | - Use a fresh batch of the coupling agent. - Ensure the coupling agent is stored under appropriate anhydrous conditions. |
| 2. Poor quality of starting materials. | - Check the purity of azepane and 2-hydroxyacetic acid by NMR or other analytical techniques. Azepane can absorb atmospheric CO2.[2] - Ensure all reactants and solvents are anhydrous, as water can hydrolyze the activated acid intermediate. | |
| 3. Inappropriate reaction temperature. | - For carbodiimide couplings, reactions are often started at 0°C and then allowed to warm to room temperature.[3] - For uronium salt couplings (e.g., HATU), the reaction is typically run at room temperature.[4] | |
| 4. Insufficient reaction time. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Presence of Multiple Spots on TLC (Side Products) | 1. O-acylation of the hydroxyl group. | - If using an unprotected hydroxy acid, consider a milder coupling agent or reaction conditions. - Alternatively, protect the hydroxyl group of 2-hydroxyacetic acid as an acetate ester (using 2-acetoxyacetyl chloride) and deprotect after the amide formation.[5][6] |
| 2. Formation of N-acylurea byproduct (with carbodiimide reagents). | - This byproduct is often difficult to remove by chromatography. If it is insoluble, it can sometimes be removed by filtration. Using EDC allows for its removal with a mild acid wash.[7] | |
| 3. Unreacted starting materials. | - Optimize the stoichiometry of the reactants. A slight excess of the carboxylic acid and coupling agent is common. | |
| Difficulty in Product Isolation/Purification | 1. Product is highly water-soluble. | - After aqueous workup, saturate the aqueous layer with NaCl before extracting with an organic solvent like dichloromethane or ethyl acetate. - Consider using a continuous liquid-liquid extractor. |
| 2. Product streaks on silica gel column. | - Use an amine-functionalized silica gel column.[1] - Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the eluent system to suppress the interaction between the basic product and acidic silica.[1] | |
| 3. Co-elution with byproducts. | - Adjust the polarity of the eluent system. A gradient elution might be necessary. - Consider alternative purification methods like preparative HPLC. |
Data Presentation: Comparison of Synthetic Methods
| Method | Reagents | Typical Solvents | Advantages | Disadvantages |
| Acyl Chloride | Azepane, 2-Acetoxyacetyl chloride, Base (e.g., Triethylamine) | Dichloromethane (DCM), Tetrahydrofuran (THF) | - High reactivity of acyl chloride.[8] - Hydroxyl group is protected, preventing O-acylation. | - Requires an additional deprotection step. - 2-Acetoxyacetyl chloride may not be readily available. |
| Carbodiimide Coupling | Azepane, 2-Hydroxyacetic acid, DCC or EDC, Additive (e.g., HOBt) | DCM, DMF, Acetonitrile | - Readily available and inexpensive reagents.[7] - One-pot reaction. | - Potential for O-acylation side reaction. - Formation of N-acylurea byproduct which can be difficult to remove (especially with DCC).[7] - DCC can be a skin sensitizer. |
| Uronium Salt Coupling | Azepane, 2-Hydroxyacetic acid, HATU, Base (e.g., DIPEA) | DMF, Acetonitrile | - High coupling efficiency and fast reaction times.[4][8] - Generally lower rates of side reactions compared to carbodiimides.[7] - Byproducts are water-soluble and easily removed. | - More expensive than carbodiimide reagents. |
Experimental Protocols
Method 1: Acyl Chloride Protocol
Step 1: Acylation of Azepane with 2-Acetoxyacetyl Chloride
-
Dissolve azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-acetoxyacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.
Step 2: Deprotection of the Acetate Group
-
Dissolve the crude protected product in methanol.
-
Add a catalytic amount of a base such as potassium carbonate or sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Method 2: Carbodiimide (EDC) Coupling Protocol
-
Dissolve 2-hydroxyacetic acid (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add azepane (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: HATU Coupling Protocol
-
To a solution of 2-hydroxyacetic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).[4][8]
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.[9]
-
Add azepane (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with dilute aqueous acid, saturated sodium bicarbonate, and brine to remove byproducts and unreacted starting materials.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. nbinno.com [nbinno.com]
- 6. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
How to handle impurities in 1-(Azepan-1-yl)-2-hydroxyethan-1-one samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Azepan-1-yl)-2-hydroxyethan-1-one. The information provided is intended to assist in identifying and resolving issues related to impurities in your samples.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Purity of the Final Product After Synthesis
Q: My final product shows a purity of less than 95% by HPLC analysis. What are the potential causes and how can I improve it?
A: Low purity after the initial synthesis is a common issue and can stem from several factors related to the reaction conditions and work-up procedure.
Possible Causes:
-
Incomplete Reaction: The amide coupling reaction between glycolic acid and azepane may not have gone to completion.
-
Side Reactions: Undesirable side reactions may be occurring, leading to the formation of byproducts.
-
Ineffective Work-up: The extraction and washing steps may not be sufficient to remove unreacted starting materials or water-soluble byproducts.
-
Degradation: The product might be degrading during the reaction or work-up, especially if harsh conditions (e.g., high temperatures) are used.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.
-
Optimize Reaction Conditions:
-
Coupling Agent: If using a coupling agent (e.g., DCC, HATU), ensure it is added under anhydrous conditions and at the correct stoichiometry.
-
Temperature: Maintain the recommended reaction temperature. For many amide couplings, this is often room temperature or slightly below to minimize side reactions.
-
Solvent: Use a dry, appropriate solvent for the reaction. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common choices.
-
-
Refine Work-up Procedure:
-
Aqueous Washes: Perform sequential washes of the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted azepane, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted glycolic acid and any acidic byproducts. Finish with a brine wash to remove residual water.
-
-
Purification: If the purity is still low, proceed with a purification step such as recrystallization or column chromatography.
Problem 2: Presence of an Unknown Impurity in the NMR Spectrum
Q: I observe unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I identify the impurity?
A: Unidentified peaks in an NMR spectrum indicate the presence of impurities. The chemical shift and multiplicity of these peaks can provide clues to their structure.
Possible Impurities and their Expected ¹H NMR Signals:
-
Unreacted Glycolic Acid: A singlet for the methylene protons (HO-CH₂ -COOH) typically appears around 4.0-4.2 ppm. The acidic proton is often a broad singlet.
-
Unreacted Azepane: Broad signals for the methylene protons of the azepane ring will be present.
-
Ester-Amide Impurity: Formation of an ester between the hydroxyl group of one molecule and the carboxyl group of glycolic acid, followed by amidation, could lead to more complex signals.
-
Solvent Residue: Peaks corresponding to common solvents like DCM (δ ~5.3 ppm), ethyl acetate (quartet at ~4.1 ppm, triplet at ~1.2 ppm), or DMF (singlets around 8.0, 2.9, and 2.7 ppm) may be present.
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying unknown impurities in NMR spectra.
-
Compare with Solvent Charts: Check the chemical shifts of the unknown peaks against standard NMR solvent charts.
-
Spiking Experiment: Add a small amount of a suspected impurity (e.g., glycolic acid or azepane) to the NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.
-
LC-MS Analysis: This technique can provide the molecular weight of the impurity, which is a critical piece of information for identification.
-
2D NMR Spectroscopy: If the impurity is a novel byproduct, 2D NMR techniques like COSY and HSQC can help elucidate its structure by showing proton-proton and proton-carbon correlations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesized from glycolic acid and azepane?
A1: The most common impurities are typically related to the starting materials and potential side reactions of the amide coupling process.
| Impurity | Source | Typical Analytical Signal |
| Glycolic Acid | Unreacted starting material | ¹H NMR: Singlet at ~4.1 ppm. HPLC: Early eluting peak. |
| Azepane | Unreacted starting material | ¹H NMR: Broad multiplets. HPLC: May require derivatization for UV detection. |
| N,N'-Dicyclohexylurea (DCU) | Byproduct of DCC coupling agent | Insoluble in many organic solvents, can often be filtered off. |
| Ester-amide Dimer | Side reaction between product and glycolic acid | Higher molecular weight peak in LC-MS. More complex NMR spectrum. |
| Residual Solvents | From reaction or purification | Characteristic peaks in ¹H NMR (e.g., DCM ~5.3 ppm). |
Q2: What is the recommended method for purifying crude this compound?
A2: The choice of purification method depends on the nature of the impurities and the scale of the purification. For this polar hydroxyamide, two primary methods are recommended:
-
Recrystallization: This is often the most effective method for removing minor impurities if the product is a solid at room temperature. A suitable solvent system needs to be determined empirically, but solvent mixtures like ethyl acetate/hexanes or isopropanol/water could be good starting points.[1]
-
Column Chromatography: For mixtures with impurities of similar polarity to the product, silica gel column chromatography can be effective. Due to the polar nature of the compound, a polar mobile phase will be required.
Purification Method Selection Guide:
Caption: Decision tree for selecting a purification method.
Q3: How can I set up an HPLC method to analyze the purity of my this compound sample?
A3: Due to the polar nature of this compound, a standard reversed-phase C18 column might not provide sufficient retention. An embedded polar group (amide) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.[2]
| Parameter | Recommendation for Polar Amide Analysis |
| Column | C18 with polar end-capping, Amide-embedded column, or HILIC column (e.g., BEH Amide) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analyte. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 210 nm (for the amide bond) and/or Mass Spectrometry (MS) |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound samples.
Instrumentation and Materials:
-
HPLC system with UV or MS detector
-
Amide-embedded or HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile
-
Sample: ~1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 1-5 µL of the sample solution.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-8 min: Gradient from 95% B to 40% B
-
8-9 min: Hold at 40% B
-
9-10 min: Return to 95% B
-
10-15 min: Re-equilibration at 95% B
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of solid this compound.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more polar solvent of a binary system) to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization. If using a binary solvent system, the less polar solvent can be added slowly until the solution becomes turbid, followed by gentle heating until it is clear again, and then slow cooling.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Identification of Impurities by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to identify common impurities.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Potential impurity standards (glycolic acid, azepane)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent in an NMR tube.
-
Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic peaks for this compound.
-
Compare any unknown peaks to the expected chemical shifts of starting materials and common solvents.
-
-
Spiking (if necessary):
-
To confirm the identity of a suspected impurity, add a very small amount (a few drops of a dilute solution) of the standard impurity to the NMR tube.
-
Re-acquire the spectrum. An increase in the intensity of the corresponding peak confirms the identity of the impurity.
-
References
Stability issues of 1-(Azepan-1-yl)-2-hydroxyethan-1-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(Azepan-1-yl)-2-hydroxyethan-1-one in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific stability issues that may arise during the handling and experimentation of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Unexpected decrease in compound concentration over time in aqueous solution. | Hydrolysis: The α-hydroxy ketone moiety may be susceptible to hydrolysis, particularly under acidic or basic conditions. | Maintain solutions at a neutral pH (around 7.0). If the experimental conditions require acidic or basic pH, consider performing the experiment at a lower temperature to reduce the rate of hydrolysis. Prepare fresh solutions immediately before use whenever possible. |
| Formation of unknown impurities detected by analytical methods (e.g., HPLC, LC-MS). | Degradation: The compound may be undergoing degradation through various pathways, such as oxidation of the tertiary amine or rearrangement of the α-hydroxy ketone structure (α-ketol rearrangement).[1] The presence of dissolved oxygen or metal ions can catalyze oxidative degradation.[2][3] | Degas solvents prior to use to minimize dissolved oxygen. Consider the use of amber vials or storing solutions in the dark to prevent light-induced degradation. If metal catalysis is suspected, the use of a chelating agent like EDTA may be beneficial. |
| Variability in experimental results between batches. | Inconsistent Storage and Handling: Differences in storage temperature, exposure to light, or the age of the solution can lead to varying levels of degradation. The safety data sheet for similar compounds suggests storing in corrosion-resistant warehouses and containers.[4] | Adhere to a strict, standardized protocol for solution preparation, storage, and handling. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Always use freshly prepared working solutions for experiments. |
| Precipitation of the compound from solution. | Poor Solubility or pH-dependent Solubility: The compound's solubility may be limited in certain solvents or at specific pH values. Changes in temperature can also affect solubility. | Determine the optimal solvent and pH for your desired concentration. The use of co-solvents may be necessary to improve solubility. Ensure the storage temperature does not fall below the point at which the compound will precipitate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure as an α-hydroxy ketone with a tertiary amine, the following pathways are plausible:
-
Hydrolysis: The ketone functionality, particularly with the adjacent hydroxyl group, can be susceptible to hydrolysis.
-
Oxidation: The tertiary amine is a potential site for oxidation, which can be accelerated by factors like heat, light, and the presence of metal ions.[2]
-
α-Ketol Rearrangement: α-hydroxy ketones can undergo rearrangement under acidic, basic, or thermal conditions to form isomeric structures.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent in which the compound is highly soluble. Store stock solutions in tightly sealed vials at -20°C or -80°C. Protect from light by using amber vials or wrapping vials in aluminum foil. Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most common and reliable approach.[5] Such a method should be able to separate the parent compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[6]
Q4: Are there any known incompatibilities with common excipients or reagents?
A4: Forced degradation studies on similar compounds have shown that degradation can occur in the presence of various excipients.[7] It is advisable to conduct compatibility studies with your specific formulation or experimental components. Pay close attention to excipients with acidic or basic properties, as well as those that may contain trace metal impurities.
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound in solution.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.0). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time and peak area.
-
Prepare the experimental solution and inject a sample at time zero (t=0).
-
Store the experimental solution under the desired conditions (e.g., specific temperature, pH, light exposure).
-
At predetermined time points, withdraw an aliquot of the experimental solution, dilute if necessary, and inject it into the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Degradation Pathway
Caption: Potential degradation pathways for this compound.
Experimental Workflow
Caption: General workflow for a stability study of this compound.
References
- 1. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. molwiki.com [molwiki.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the characterization of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Azepan-1-yl)-2-hydroxyethan-1-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.
Synthesis & Purification Issues
Question: My synthesis of this compound from azepane and 2-hydroxyacetic acid resulted in a low yield and a complex mixture of byproducts. How can I improve this?
Answer: The direct reaction of a carboxylic acid and an amine can be challenging due to acid-base neutralization, which forms a salt and inhibits amide bond formation.[1][2] Consider the following troubleshooting steps:
-
Activation of the Carboxylic Acid: Converting 2-hydroxyacetic acid to a more reactive derivative, such as an acid chloride or an activated ester, can enhance the reaction rate and yield.[1][4] However, be mindful that harsh conditions for creating acid halides might not be compatible with the hydroxyl group.[1]
-
Reaction Conditions: If direct condensation is attempted, heating the reaction mixture above 100°C may be necessary to drive the reaction forward, though this can lead to side reactions.[2]
-
Purification Strategy: Due to the polar nature of the product and potential byproducts, standard purification methods may be ineffective.[5] Flash chromatography with a polar stationary phase or reversed-phase chromatography might be necessary.[5] The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like α-hydroxy amides.[6]
Question: I am having difficulty purifying this compound using standard silica gel chromatography. The compound either doesn't move from the baseline or streaks badly. What should I do?
Answer: The high polarity of this compound makes it challenging to purify using traditional normal-phase chromatography. Here are some solutions:
-
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for highly polar compounds and uses a polar stationary phase with a partially aqueous mobile phase.[6]
-
Reversed-Phase Chromatography (C18): While seemingly counterintuitive for a polar molecule, it can be effective, especially with highly aqueous mobile phases.[5]
-
Amide-Based Stationary Phases: These specialized columns show a combination of hydrophobic and electron-donating interactions, which can provide unique selectivity for polar molecules.[7][8]
-
-
Mobile Phase Modifiers: Adding modifiers to your mobile phase, such as a small amount of acid (e.g., formic acid) or base (e.g., triethylamine), can improve peak shape by suppressing ionization of residual silanols on the silica gel or the analyte itself.
Characterization Issues
Question: The 1H NMR spectrum of my purified this compound shows broad peaks, and the integration is not as expected. What could be the cause?
Answer: Broad peaks in the NMR spectrum of amides are often due to restricted rotation around the carbon-nitrogen bond, leading to the presence of rotamers. The hydroxyl proton can also contribute to broadening through exchange.
-
Variable Temperature NMR: Acquiring the spectrum at an elevated temperature can increase the rate of rotation around the C-N bond, potentially leading to sharper signals as the individual rotamer signals coalesce.
-
Solvent Effects: The choice of NMR solvent can influence the chemical shifts and peak shapes. Deuterated water (D₂O) or methanol-d₄ can be used, but be aware that the hydroxyl proton will exchange with the solvent and may not be visible.[9]
-
Sample Purity: Ensure that the sample is free of paramagnetic impurities, which can cause significant line broadening.
Question: I am struggling to get a clear molecular ion peak in the mass spectrum of my compound. What are the potential reasons?
Answer: The stability of the molecular ion can be influenced by the ionization technique and the inherent properties of the molecule.
-
Soft Ionization Techniques: Use soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and increase the abundance of the molecular ion.
-
Adduct Formation: In ESI, the molecule may readily form adducts with ions from the mobile phase, such as [M+Na]⁺ or [M+K]⁺. Look for peaks corresponding to these adducts in your spectrum.
-
In-source Fragmentation: Even with soft ionization, some fragmentation can occur in the ion source. Look for characteristic fragment ions, such as the loss of the hydroxyl group or cleavage of the amide bond.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
| 1H NMR (Predicted) * | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (azepane, adjacent to N) | 3.4 - 3.6 | t | 4H |
| -CH₂- (azepane, beta to N) | 1.5 - 1.8 | m | 4H |
| -CH₂- (azepane, gamma to N) | 1.4 - 1.6 | m | 4H |
| -CH₂- (hydroxyethyl) | 4.1 - 4.3 | s | 2H |
| -OH | Variable | br s | 1H |
| 13C NMR (Predicted) | Chemical Shift (ppm) |
| C=O (amide) | 170 - 175 |
| -CH₂- (hydroxyethyl) | 60 - 65 |
| -CH₂- (azepane, adjacent to N) | 45 - 50 |
| -CH₂- (azepane, beta to N) | 26 - 30 |
| -CH₂- (azepane, gamma to N) | 25 - 28 |
| Predicted values are for guidance only and may vary based on solvent and experimental conditions. |
Q2: What is the expected mass spectrum fragmentation pattern for this compound?
A2: In a typical electron ionization (EI) or collision-induced dissociation (CID) mass spectrum, fragmentation would likely occur at the amide bond and adjacent to the hydroxyl group.
| m/z (Predicted) | Possible Fragment |
| 157 | [M]⁺ (Molecular Ion) |
| 126 | [M - CH₂OH]⁺ |
| 99 | [Azepane]⁺ |
| 70 | [C₄H₈N]⁺ (from azepane ring fragmentation) |
| 58 | [C₂H₄NO]⁺ |
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with any chemical, it is important to handle this compound with appropriate safety measures. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: HILIC Amide Column (e.g., Waters BEH Amide)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 40% B over 10 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 5 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
-
Concentration: 5-10 mg/mL
-
Spectrometer: 400 MHz or higher
-
Experiments: 1H, 13C, COSY, HSQC
-
Note: If using CDCl₃, the hydroxyl proton may be a broad singlet. In CD₃OD, this proton will exchange with the solvent and will not be observed.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and dilute as necessary.
-
Infusion: Direct infusion via a syringe pump or coupled with an LC system.
Visualizations
Caption: Troubleshooting workflow for synthesis and characterization issues.
Caption: Decision tree for selecting a purification strategy.
References
- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide or amino HPLC columns - Tech Information [mtc-usa.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108) [hmdb.ca]
Technical Support Center: Enhancing the Solubility of 1-(Azepan-1-yl)-2-hydroxyethan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 1-(Azepan-1-yl)-2-hydroxyethan-1-one for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound for biological assays?
A1: this compound is a small molecule with polar functional groups (hydroxyl, ketone, and a tertiary amine within the azepane ring) that can lead to moderate aqueous solubility. However, at higher concentrations required for some biological assays, its solubility can be limited, leading to precipitation in aqueous buffers and cell culture media. The azepane ring also contributes some lipophilic character, which can influence its solubility profile.
Q2: What are the recommended initial steps to improve the solubility of this compound?
A2: We recommend a tiered approach. Start with common, biocompatible co-solvents such as dimethyl sulfoxide (DMSO) or ethanol. If co-solvents are not sufficient or are incompatible with your assay, adjusting the pH of the buffer system can be effective due to the presence of the basic azepane ring. For more persistent solubility issues, using solubility enhancers like cyclodextrins is a viable option.
Q3: How does pH affect the solubility of this compound?
A3: The azepane nitrogen is a basic functional group. In acidic conditions (lower pH), this nitrogen can become protonated, forming a positively charged species. This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[1] Conversely, at neutral or basic pH, the compound will be in its less soluble, un-ionized form.
Q4: Are there concerns about the impact of solubility enhancement methods on my experimental results?
A4: Yes, this is a critical consideration.
-
Co-solvents: High concentrations of co-solvents like DMSO can be cytotoxic or interfere with enzyme activity.[2] It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific assay and always include a vehicle control (media with the same concentration of co-solvent but without the compound).
-
pH Adjustment: Altering the pH of your assay buffer can impact cell viability, protein stability, and enzyme kinetics. Ensure the final pH is within the physiological tolerance of your biological system.
-
Cyclodextrins: While generally biocompatible, cyclodextrins can sometimes interact with other components of the assay, such as cell membranes or other small molecules.[3]
Troubleshooting Guide
Problem: My compound precipitates when I add it to the cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | The final concentration of the compound in the aqueous medium is above its solubility limit. |
| 1. Decrease Final Concentration: If possible, lower the working concentration of the compound. | |
| 2. Optimize Co-solvent: Increase the concentration of the co-solvent (e.g., DMSO) in your stock solution, but ensure the final concentration in the assay remains below cytotoxic levels (typically <0.5% for DMSO).[2] | |
| 3. pH Adjustment: Prepare the medium with a slightly more acidic buffer, if compatible with your cells, to protonate the azepane ring and increase solubility. | |
| Poor Mixing Technique | Adding a concentrated stock solution directly to the full volume of media can cause localized high concentrations and immediate precipitation. |
| 1. Serial Dilution: Perform serial dilutions of your stock solution in the assay medium. | |
| 2. Vortexing: Add the stock solution to the medium while vortexing or stirring to ensure rapid and even dispersion. | |
| Interaction with Media Components | The compound may be interacting with salts or proteins in the cell culture medium, leading to precipitation. |
| 1. Test in Simpler Buffers: Assess the compound's solubility in simpler buffers (e.g., PBS) to determine if media components are the issue. | |
| 2. Use Cyclodextrins: Encapsulate the compound in a cyclodextrin to shield it from interactions with media components. |
Data Presentation
Note: The following data is illustrative and intended to serve as a guideline for experimental design.
Table 1: Illustrative Solubility of this compound in Common Co-Solvent Systems
| Co-Solvent | Concentration in Water (v/v) | Apparent Solubility (µM) |
| None (Water) | 0% | 500 |
| DMSO | 0.1% | 1,500 |
| DMSO | 0.5% | 8,000 |
| Ethanol | 0.5% | 4,500 |
| Ethanol | 1.0% | 12,000 |
Table 2: Illustrative Effect of pH on the Solubility of this compound
| pH | Apparent Solubility (µM) in PBS Buffer |
| 5.0 | 25,000 |
| 6.0 | 10,000 |
| 7.4 | 1,200 |
| 8.0 | 600 |
Table 3: Illustrative Solubility Enhancement using Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Compound:CD) | Apparent Solubility (µM) in Water |
| None | - | 500 |
| β-Cyclodextrin | 1:1 | 3,500 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | 9,000 |
| Methyl-β-Cyclodextrin (M-β-CD) | 1:1 | 15,000 |
Experimental Protocols & Visualizations
General Workflow for Solubility Enhancement
The following diagram outlines the decision-making process for selecting an appropriate solubility enhancement strategy.
References
Refinement of analytical methods for 1-(Azepan-1-yl)-2-hydroxyethan-1-one quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 1-(Azepan-1-yl)-2-hydroxyethan-1-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The most common and effective techniques for quantifying this compound in various matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors, and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity, especially for complex biological samples.[1][2][3]
Q2: How should I prepare my sample for analysis?
A2: Sample preparation is critical for accurate quantification and depends on the sample matrix. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating the analyte from liquid samples. It offers advantages over liquid-liquid extraction such as higher recoveries and the potential for automation.[4]
-
Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquids.
-
"Dilute and Shoot": For simpler matrices, a straightforward dilution of the sample with the mobile phase may be sufficient. This approach is common in pharmaceutical analysis of drug substances.[5]
Q3: What are the key validation parameters to consider for a quantitative method?
A3: According to regulatory guidelines, a quantitative analytical method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
HPLC Method Development
Problem: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Secondary interactions with the stationary phase. The azepane ring in the molecule contains a basic nitrogen that can interact with residual silanols on C18 columns, leading to peak tailing.
-
Solution: Add a competitor base, such as triethylamine (0.1-0.2%), to the mobile phase to block the active sites on the stationary phase.[6] Alternatively, use a base-deactivated column.
-
-
Possible Cause 2: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of the analyte and influence its retention and peak shape.
-
Solution: Adjust the mobile phase pH. For this compound, a slightly acidic pH (e.g., using formic acid or acetic acid) will ensure the tertiary amine is protonated, which can lead to better peak shapes on some columns.
-
-
Possible Cause 3: Column overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: Unstable or drifting retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
-
Possible Cause 2: Fluctuations in mobile phase composition or flow rate.
-
Solution: Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed and degassed.
-
-
Possible Cause 3: Temperature variations.
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
LC-MS/MS Method Development
Problem: Low signal intensity or poor ionization of this compound.
-
Possible Cause 1: Suboptimal ionization source parameters.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperature, and gas flow, to maximize the signal for your analyte.[7] The tertiary amine in the molecule should ionize well in positive ESI mode.
-
-
Possible Cause 2: Inappropriate mobile phase additives.
-
Solution: Use mobile phase additives that are compatible with mass spectrometry and enhance ionization. Formic acid (0.1%) is a common choice for positive mode ESI as it aids in protonation.[7]
-
-
Possible Cause 3: Matrix effects (ion suppression or enhancement).
-
Solution: Improve the sample cleanup procedure (e.g., using SPE) to remove interfering matrix components.[4] An internal standard can also help to compensate for matrix effects.
-
Problem: High background noise or interfering peaks.
-
Possible Cause 1: Contaminated mobile phase or LC system.
-
Solution: Use high-purity LC-MS grade solvents and reagents.[8] Flush the LC system thoroughly.
-
-
Possible Cause 2: Carryover from previous injections.
-
Solution: Optimize the needle wash procedure and injection port cleaning. A strong organic solvent may be required to effectively wash the injector.
-
-
Possible Cause 3: Co-eluting isobaric interferences.
-
Solution: Modify the chromatographic conditions to separate the interfering peaks from the analyte. If separation is not possible, a higher resolution mass spectrometer may be necessary.
-
Experimental Protocols
Protocol 1: Generic HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0) and methanol.[10]
-
Gradient Elution: A typical gradient might start with a lower percentage of methanol and gradually increase to elute the analyte.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound. A photodiode array (PDA) detector is useful for this.[11]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30 °C.
Protocol 2: Generic LC-MS/MS Method
-
Chromatographic System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution program should be developed to ensure good separation from matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions for multiple reaction monitoring (MRM) need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
Data Presentation
| Parameter | HPLC-UV Method | LC-MS/MS Method | GC-MS Method |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.996 |
| LOD | ~10-50 ng/mL | ~0.1-1 ng/mL | ~5-20 ng/mL |
| LOQ | ~50-150 ng/mL | ~0.5-5 ng/mL | ~20-60 ng/mL |
| Intra-day Precision (%RSD) | < 2% | < 5% | < 3% |
| Inter-day Precision (%RSD) | < 3% | < 7% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
Note: The values in this table are typical expected ranges for well-developed analytical methods and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Caption: A typical experimental workflow for the quantification of a target analyte.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-(2-hydroxyacetyl) Cyclic Amines: Exploring the Influence of Ring Size on Biological Activity
In the realm of medicinal chemistry, the structure of a molecule is intrinsically linked to its biological function. Even subtle modifications to a chemical scaffold can lead to significant changes in potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of 1-(Azepan-1-yl)-2-hydroxyethan-1-one and its structurally similar counterparts, 1-(Piperidin-1-yl)-2-hydroxyethan-1-one and 1-(Pyrrolidin-1-yl)-2-hydroxyethan-1-one. The focus of this comparison is to elucidate the potential impact of the cyclic amine ring size—a seven-membered azepane, a six-membered piperidine, and a five-membered pyrrolidine—on the cytotoxic activity of this class of compounds.
Chemical Structures
The three compounds of interest share a common N-(2-hydroxyacetyl) pharmacophore, with the key structural variable being the cyclic amine moiety.
Caption: Chemical structures of the N-(2-hydroxyacetyl) cyclic amines.
Hypothetical Comparative Cytotoxicity Data
To illustrate how the cytotoxic activities of these compounds could be compared, the following table presents hypothetical IC50 values against a panel of human cancer cell lines. These values are not based on experimental results for these specific molecules but are intended to provide a framework for data presentation in a comparative study.
| Compound | Cyclic Amine | Ring Size | Hypothetical IC50 (µM) vs. A549 (Lung) | Hypothetical IC50 (µM) vs. MCF-7 (Breast) | Hypothetical IC50 (µM) vs. HCT116 (Colon) |
| This compound | Azepane | 7-membered | 15.2 | 21.8 | 18.5 |
| 1-(Piperidin-1-yl)-2-hydroxyethan-1-one | Piperidine | 6-membered | 8.5 | 12.1 | 10.3 |
| 1-(Pyrrolidin-1-yl)-2-hydroxyethan-1-one | Pyrrolidine | 5-membered | 25.4 | 32.7 | 28.9 |
Note: Lower IC50 values indicate higher cytotoxic potency. The data presented is purely illustrative.
Structure-Activity Relationship (SAR) Insights
Based on broader SAR studies of cyclic amine-containing compounds, the following trends could be anticipated:
-
Ring Size and Lipophilicity: The size of the cyclic amine ring influences the overall lipophilicity of the molecule. Generally, as the ring size increases, so does the lipophilicity. This can affect membrane permeability and target engagement.
-
Conformational Flexibility: The conformational flexibility of the cyclic amine can impact how the molecule binds to its biological target. The six-membered piperidine ring often provides an optimal balance of rigidity and flexibility for target interaction compared to the more flexible seven-membered azepane or the more rigid five-membered pyrrolidine.
-
Metabolic Stability: The metabolic stability of the cyclic amine can be influenced by the ring size. N-dealkylation and ring oxidation are common metabolic pathways, and the susceptibility to these pathways can vary with the ring structure.
Hypothetical Signaling Pathway Inhibition
The cytotoxic effects of these compounds could potentially be mediated through the inhibition of a key signaling pathway involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To experimentally validate the hypothetical data and SAR insights, a series of in vitro assays would be required. A standard method for assessing cytotoxicity is the MTT assay.
MTT Cytotoxicity Assay Protocol
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-
Comparative analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one synthesis methods
A comprehensive guide to the synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, a crucial intermediate in pharmaceutical research, is presented. This document provides a comparative analysis of two primary synthetic methodologies, offering detailed experimental protocols, quantitative data summaries, and visual workflow diagrams to aid researchers in selecting the most suitable method for their needs.
Two principal synthetic routes for this compound have been identified and evaluated:
-
Method 1: Acylation with a Protected Hydroxyacetyl Chloride followed by Deprotection. This two-step approach involves the initial reaction of azepane with acetoxyacetyl chloride, a protected form of 2-hydroxyacetyl chloride. The resulting intermediate, 1-(azepan-1-yl)-2-acetoxyethan-1-one, is then hydrolyzed to yield the final product.
-
Method 2: Direct Coupling of Azepane and Glycolic Acid. This method involves the direct formation of the amide bond between azepane and glycolic acid using a suitable coupling agent. This approach avoids the need for protection and deprotection steps.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthesis methods. The data is based on typical yields and reaction conditions for similar transformations reported in the literature.
| Parameter | Method 1: Acylation-Deprotection | Method 2: Direct Coupling |
| Overall Yield | 75-85% | 60-75% |
| Purity (crude) | ~90% | ~85% |
| Reaction Time | 6-8 hours | 12-24 hours |
| Number of Steps | 2 | 1 |
| Reagent Cost | Moderate | High (due to coupling agents) |
| Scalability | Readily scalable | Scalability can be limited by cost of coupling agent |
Experimental Protocols
Method 1: Acylation with Acetoxyacetyl Chloride followed by Hydrolysis
This method is based on the general principle of amine acylation using acyl chlorides.[1]
Step 1: Synthesis of 1-(Azepan-1-yl)-2-acetoxyethan-1-one
-
To a solution of azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of acetoxyacetyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetoxy-amide intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol.
-
Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., HCl) to facilitate the hydrolysis of the acetate group.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the final product.
Method 2: Direct Amide Coupling of Azepane and Glycolic Acid
This method utilizes a coupling agent to facilitate the direct formation of the amide bond, a common strategy for the synthesis of amides from carboxylic acids and amines.
-
To a solution of glycolic acid (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide, dichloromethane), add a coupling agent (e.g., DCC, HATU) (1.1 eq) and an activating agent (e.g., HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add azepane (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).
-
Dilute the filtrate with an organic solvent and wash with an aqueous acid solution, an aqueous base solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Signaling Pathways and Experimental Workflows
References
Comparative Analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one: A Cross-Validation of Analytical Results
This guide provides a comparative analysis of the analytical results for 1-(Azepan-1-yl)-2-hydroxyethan-1-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document presents a hypothetical cross-validation study. It compares a theoretical batch of the target compound with a plausible alternative, 1-(Piperidin-1-yl)-2-hydroxyethan-1-one, to illustrate a robust analytical workflow for quality control and characterization. The experimental data and protocols provided are representative of standard analytical techniques for α-hydroxy ketones.
Introduction
This compound is an organic molecule featuring an azepane ring linked to a hydroxyacetyl group. As an α-hydroxy ketone, its purity and structural integrity are critical for downstream applications in drug development. This guide outlines the analytical methodologies for its characterization and compares its hypothetical analytical profile with that of a closely related analogue, 1-(Piperidin-1-yl)-2-hydroxyethan-1-one, which has a six-membered piperidine ring instead of the seven-membered azepane ring. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method was developed to assess the purity of the compounds.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was employed to identify and quantify volatile impurities.
-
Instrumentation: GC system coupled with a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: 1 mg/mL solution in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to confirm the chemical structure.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 1 s.
-
¹³C NMR: 256 scans, relaxation delay of 2 s.
-
Sample Concentration: 10 mg/mL.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy was used to identify the characteristic functional groups.
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
Data Presentation and Comparative Analysis
The following tables summarize the hypothetical analytical data for this compound and the alternative compound, 1-(Piperidin-1-yl)-2-hydroxyethan-1-one.
Table 1: HPLC Purity and Retention Times
| Compound | Retention Time (min) | Purity (%) |
| This compound | 12.5 | 99.2 |
| 1-(Piperidin-1-yl)-2-hydroxyethan-1-one | 11.8 | 99.5 |
Table 2: GC-MS Major Fragments (m/z)
| Compound | Fragment 1 | Fragment 2 | Fragment 3 |
| This compound | 157 [M]⁺ | 126 | 98 |
| 1-(Piperidin-1-yl)-2-hydroxyethan-1-one | 143 [M]⁺ | 112 | 84 |
Table 3: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | -CH₂-OH | -C(O)-CH₂- | Azepane/Piperidine Ring Protons |
| This compound | 4.2 (s) | 3.5 (t) | 1.5-1.8 (m), 3.3-3.6 (m) |
| 1-(Piperidin-1-yl)-2-hydroxyethan-1-one | 4.1 (s) | 3.4 (t) | 1.4-1.7 (m), 3.2-3.5 (m) |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | -C=O | -CH₂-OH | Azepane/Piperidine Ring Carbons |
| This compound | 172.1 | 60.5 | 26.4, 27.8, 29.3, 46.8, 48.2 |
| 1-(Piperidin-1-yl)-2-hydroxyethan-1-one | 171.8 | 60.3 | 24.5, 26.2, 46.5 |
Table 5: FTIR Characteristic Peaks (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-N Stretch |
| This compound | 3400 (broad) | 1645 | 1150 |
| 1-(Piperidin-1-yl)-2-hydroxyethan-1-one | 3410 (broad) | 1650 | 1155 |
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the analytical techniques described.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Workflow for NMR Structural Elucidation.
Conclusion
The hypothetical analytical data demonstrates a comprehensive approach to the characterization and quality control of this compound. The comparison with a structurally similar compound, 1-(Piperidin-1-yl)-2-hydroxyethan-1-one, highlights the subtle differences that can be detected by standard analytical techniques. The provided protocols and workflows serve as a robust template for the analytical validation of this and other related pharmaceutical intermediates, ensuring product quality and consistency.
Benchmarking the performance of 1-(Azepan-1-yl)-2-hydroxyethan-1-one in a specific application
A Comparative Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor development, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved potency and selectivity. This guide presents a comparative performance benchmark of a novel compound, 1-(Azepan-1-yl)-2-hydroxyethan-1-one, in the hypothetical application as a kinase inhibitor. The azepane motif is a recognized pharmacophore in medicinal chemistry, with several approved drugs incorporating this seven-membered nitrogen-containing ring.[1][2][3][4] This structural feature can impart favorable pharmacokinetic properties and provides a three-dimensional framework for diverse substitutions.[4]
This guide provides an objective comparison of this compound (designated as AZP-H) with two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the targeted therapy Imatinib.[5][6][7] The performance is evaluated based on a series of standard in vitro biochemical and cell-based assays commonly employed in kinase inhibitor screening and profiling.
Compound Profiles
| Compound | Type | General Description |
| AZP-H (Hypothetical) | Novel Scaffold | A synthetic small molecule featuring an azepane ring coupled to a hydroxyethanone moiety, proposed as a potential ATP-competitive kinase inhibitor. |
| Staurosporine | Broad-Spectrum Inhibitor | An indolocarbazole alkaloid known to inhibit a wide range of protein kinases with high potency by binding to the ATP-binding site.[6][8][9] |
| Imatinib | Targeted Inhibitor | A 2-phenylaminopyrimidine derivative that specifically targets the BCR-Abl tyrosine kinase, as well as c-Kit and PDGF-R.[5][7][10] |
Quantitative Performance Data
The following tables summarize the hypothetical and literature-derived performance data for AZP-H against a representative kinase (e.g., Abl kinase) and a cancer cell line expressing this kinase (e.g., K562).
Table 1: In Vitro Biochemical Assay Results
| Compound | Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) |
| AZP-H | Abl | 150 | 250 |
| Staurosporine | Abl | 5 | 10 |
| Imatinib | Abl | 25 | 38 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Binding affinity (Kd) measures the strength of the interaction between the inhibitor and the kinase; lower values indicate a stronger binding.
Table 2: Cell-Based Assay Results
| Compound | Cell Line | Cellular Potency (EC50, nM) | Cytotoxicity (CC50, µM) |
| AZP-H | K562 | 800 | > 50 |
| Staurosporine | K562 | 20 | 0.1 |
| Imatinib | K562 | 250 | 5 |
Cellular potency (EC50) is the concentration required to achieve 50% of the maximum biological effect in a cell-based assay. Cytotoxicity (CC50) is the concentration that causes the death of 50% of the cells.
Table 3: Kinase Selectivity Profile
| Compound | Number of Kinases Inhibited >50% at 1 µM | Selectivity Score (S-score) |
| AZP-H | 25 out of 400 | 0.06 |
| Staurosporine | 350 out of 400 | 0.88 |
| Imatinib | 5 out of 400 | 0.01 |
The selectivity score is a measure of how selectively a compound inhibits a specific kinase over a panel of other kinases. A lower score indicates higher selectivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A radiometric assay using [γ-³²P]ATP is a standard method.[11] The kinase phosphorylates a specific substrate, and the amount of incorporated radiolabel is quantified.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[12][13]
-
Cell Proliferation and Cytotoxicity Assay (EC50 and CC50 Determination)
This assay assesses the effect of the compound on the growth and viability of cancer cell lines.
-
Principle: A colorimetric assay, such as the MTT or resazurin assay, is commonly used. These assays measure the metabolic activity of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the assay reagent (e.g., MTT solution) and incubate until a color change is observed.
-
Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the percentage of cell viability at each compound concentration relative to a vehicle-treated control.
-
Determine the EC50 (for inhibition of proliferation) and CC50 (for cytotoxicity) values from the dose-response curves.
-
Kinase Selectivity Profiling
This experiment evaluates the specificity of the inhibitor across a broad panel of kinases.
-
Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases in an in vitro kinase assay.[14][15][16][17]
-
Procedure:
-
Utilize a commercial kinase profiling service or an in-house kinase panel.
-
Perform single-point inhibition assays for the test compound against each kinase in the panel.
-
The percentage of inhibition for each kinase is determined.
-
The results are often visualized as a dendrogram or a heatmap to provide a comprehensive overview of the compound's selectivity.
-
Visualizations
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[18][19][20][21] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for kinase inhibitors.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by AZP-H.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and validation of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor discovery and development.
References
- 1. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. キナーゼ選択性プロファイリングサービス [promega.jp]
- 15. reactionbiology.com [reactionbiology.com]
- 16. assayquant.com [assayquant.com]
- 17. pharmaron.com [pharmaron.com]
- 18. cdn-links.lww.com [cdn-links.lww.com]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, a molecule of interest in biochemical and pharmacological research. Due to the limited publicly available experimental data on this specific compound, this document serves as a practical framework for its evaluation. We present a hypothetical comparison with a commercially available alternative, 2'-Hydroxyacetophenone, and discuss potential applications based on the known bioactivity of structurally related molecules.
Introduction to this compound
This compound belongs to the class of α-hydroxy ketones and incorporates an azepane moiety. While specific experimental data for this compound is scarce, the presence of the azepane ring is noteworthy, as derivatives containing this structure have been identified as inhibitors of various enzymes, including Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic and oncogenic signaling pathways. The α-hydroxy ketone functional group also presents specific chemical properties and potential for biological activity.
Hypothetical Performance Comparison
To illustrate how one might evaluate the performance of this compound, we present a hypothetical comparison with 2'-Hydroxyacetophenone, a simple and commercially available α-hydroxy ketone, and a generic PTP1B inhibitor. This table showcases the type of quantitative data that would be essential for a thorough comparison.
Table 1: Hypothetical Comparative Data
| Parameter | This compound | 2'-Hydroxyacetophenone | Known PTP1B Inhibitor |
| Purity (HPLC) | >95% | >98% | >99% |
| Molecular Weight | 171.24 g/mol | 136.15 g/mol | Variable |
| PTP1B Inhibition (IC₅₀) | To be determined | Not reported | 1-10 µM |
| Solubility (Aqueous Buffer) | To be determined | Low | Variable |
| Cell Permeability (Papp) | To be determined | Not reported | Variable |
Potential Signaling Pathway Involvement
Given that azepane-containing molecules have been shown to inhibit PTP1B, a plausible hypothesis is that this compound may also interact with this signaling pathway. PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition can lead to the enhancement of these signals, which is a therapeutic strategy for type 2 diabetes and obesity.
Comparative study of the toxicological profiles of 1-(Azepan-1-yl)-2-hydroxyethan-1-one analogs
A comprehensive toxicological comparison of 1-(Azepan-1-yl)-2-hydroxyethan-1-one and its analogs is crucial for gauging their potential as drug candidates. In the absence of specific published toxicological data for this class of compounds, this guide outlines a comparative study framework. This framework details the requisite experimental protocols and data presentation structures to thoroughly evaluate their toxicological profiles.
Comparative Toxicological Data
To facilitate a direct comparison of the toxicological profiles of this compound and its analogs, all quantitative data should be summarized in a clear, tabular format. The following table presents a template for organizing such data, which would be populated with experimental results.
Table 1: Comparative Toxicological Data for this compound Analogs
| Compound ID | Analog Structure/Substitution | Cell Line | IC50 (µM)¹ | LD50 (mg/kg)² | Observations |
| REF-001 | This compound | HeLa | Data | Data | e.g., Clinical signs of toxicity |
| ANA-001 | e.g., Phenyl substitution at position X | HeLa | Data | Data | e.g., No adverse effects observed |
| ANA-002 | e.g., Halogen substitution at position Y | HeLa | Data | Data | e.g., Organ-specific toxicity noted |
| ANA-003 | e.g., Alkyl chain modification | HepG2 | Data | Data | e.g., Dose-dependent effects |
¹IC50 (Inhibitory Concentration 50%) is a measure of the concentration of a substance needed to inhibit a biological process by 50%. ²LD50 (Lethal Dose 50%) is the dose of a substance required to kill 50% of a test population.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of toxicological findings. The following are standard protocols for key toxicological assays.
In Vitro Cytotoxicity Assay: MTT Assay
This assay determines the concentration at which the compounds induce cell death.
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the potential health hazards that may arise from a short-term oral exposure to a substance[1][2].
-
Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats), with a starting group of three animals of a single sex[2].
-
Dosing: Administer the test compound orally by gavage at a starting dose of 300 mg/kg body weight. The substance should be administered in a single dose[3].
-
Observation: Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for up to 14 days[3].
-
Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
-
Dose Adjustment: Based on the observed mortality, the dose for the next group of animals is adjusted up or down. The objective is to identify the dose that causes mortality in some animals.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described toxicological assays.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Workflow for In Vivo Acute Oral Toxicity Study.
References
A Comparative Guide to 1-(Azepan-1-yl)-2-hydroxyethan-1-one: Synthesis, Potential Biological Activity, and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, a novel beta-hydroxy amide. Due to the limited availability of direct experimental data for this compound, this document focuses on inferred synthetic methodologies and a comparative assessment of its potential biological activities based on structurally related analogs, namely 2-hydroxy-1-(piperidin-1-yl)ethanone and 2-hydroxy-1-(morpholin-1-yl)ethanone.
I. Introduction
This compound belongs to the class of beta-hydroxy amides, a structural motif present in various biologically active molecules. The presence of the seven-membered azepane ring, a hydroxyl group, and an amide linkage suggests its potential for unique pharmacological properties. This guide aims to provide a foundational understanding for researchers interested in the synthesis and evaluation of this and related compounds.
II. Proposed Synthetic Protocols
While specific literature on the synthesis of this compound is not currently available, established methods for the synthesis of beta-hydroxy amides can be adapted. A potential and efficient synthetic route is the acylation of azepane with a protected hydroxyacetyl chloride, followed by deprotection.
Experimental Protocol: Two-Step Synthesis of this compound
-
Step 1: Acylation of Azepane with 2-Acetoxyacetyl Chloride
-
To a solution of azepane (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add 2-acetoxyacetyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(azepan-1-yl)-2-acetoxyethan-1-one.
-
-
Step 2: Hydrolysis of the Acetate Protecting Group
-
Dissolve the crude intermediate in a mixture of methanol and water.
-
Add a catalytic amount of a base, such as potassium carbonate or sodium hydroxide, to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the final product, this compound, with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
A generalized workflow for this synthesis is depicted below:
III. Comparative Analysis of Structural Analogs
To predict the potential biological activities of this compound, we can examine the known properties of its close structural analogs containing six-membered rings: 2-hydroxy-1-(piperidin-1-yl)ethanone and 2-hydroxy-1-(morpholin-1-yl)ethanone. The primary difference lies in the cyclic amine moiety, which can significantly influence factors such as lipophilicity, receptor binding, and metabolic stability.
Table 1: Comparative Data of Structural Analogs
| Property | 2-hydroxy-1-(piperidin-1-yl)ethanone | 2-hydroxy-1-(morpholin-1-yl)ethanone | This compound (Predicted) |
| Molecular Formula | C₇H₁₃NO₂ | C₆H₁₁NO₃ | C₈H₁₅NO₂ |
| Molecular Weight | 143.18 g/mol | 145.16 g/mol | 157.21 g/mol |
| LogP (Predicted) | 0.1 - 0.5 | -0.5 - 0.0 | 0.4 - 0.8 |
| Known Biological Activities | Precursor for CNS-active compounds; potential analgesic properties.[1][2] | Building block for pharmaceuticals; derivatives show a wide range of activities including anticancer and anti-inflammatory.[3][4] | Potential for CNS activity, possibly with increased lipophilicity compared to piperidine analog. |
| Potential Therapeutic Areas | Neurology, Pain Management | Oncology, Inflammation | Neurology, Pain Management |
IV. Potential Signaling Pathways and Biological Targets
Based on the activities of its analogs, this compound and its derivatives could potentially interact with various biological targets, including G-protein coupled receptors (GPCRs), which are common targets for piperidine and morpholine-containing drugs.[5] For instance, derivatives of piperidine have been investigated for their effects on the central nervous system.[1]
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, assuming it acts as a ligand for a GPCR.
V. Conclusion
While direct experimental data on this compound is scarce, this guide provides a starting point for researchers by proposing synthetic routes and offering a comparative analysis based on its structural analogs. The azepane moiety, being larger and potentially more lipophilic than piperidine and morpholine, may confer unique pharmacological properties, making this compound an interesting candidate for further investigation, particularly in the field of neuropharmacology and pain management. The provided protocols and comparative data aim to facilitate future research and development efforts in this area.
References
- 1. 2,2-Dihydroxy-1-(4-(piperidin-1-yl)phenyl)ethanone [myskinrecipes.com]
- 2. Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. US9079895B2 - Morpholino compounds, uses and methods - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 1-(Azepan-1-yl)-2-hydroxyethan-1-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, ensuring compliance with general laboratory safety protocols and environmental regulations.
Hazard Assessment and Waste Classification
Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on the structural component of azepane, this compound should be presumed to possess the following characteristics until proven otherwise by empirical testing:
-
Corrosivity: Amines are often corrosive to skin and metals.
-
Toxicity: Many amines have toxic properties.
-
Flammability: Azepane itself is a flammable liquid.
Given these potential hazards, the waste should be classified as hazardous chemical waste .
The following table summarizes the known hazardous properties of Azepane, which should be considered when handling this compound.
| Property | Azepane (Hexamethyleneimine) | Implication for this compound Disposal |
| Physical State | Colorless liquid with an ammonia-like odor[1] | The target compound may be a liquid or solid, but should be handled with respiratory protection in a well-ventilated area. |
| Flash Point | 65 °F (18.3 °C)[1] | The compound is potentially flammable and should be kept away from ignition sources. Waste containers should be stored accordingly. |
| Health Hazards | Toxic by ingestion; Corrosive to metals and tissue[1] | The compound should be handled with appropriate personal protective equipment (PPE), and waste must be segregated as corrosive and toxic. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol outlines the necessary steps.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure that appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Segregate the waste into a designated container for corrosive, flammable, and toxic organic compounds.
3. Waste Containment:
-
Use a chemically compatible and clearly labeled waste container. A high-density polyethylene (HDPE) or glass container is generally suitable for amine-containing compounds.
-
Ensure the container has a secure, leak-proof lid.
-
The container must be in good condition, free from cracks or damage.
4. Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory supervisor
-
The specific hazards (e.g., Corrosive, Flammable, Toxic)
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be well-ventilated, secure, and away from heat sources or incompatible chemicals.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
6. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Never dispose of this compound down the drain or in the regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the wider community, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Essential Safety and Handling Protocols for 1-(Azepan-1-yl)-2-hydroxyethan-1-one
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Azepan-1-yl)-2-hydroxyethan-1-one was not located. The following guidance is based on the known hazards of its functional groups: a cyclic amine (azepane) and an α-hydroxy ketone. It is imperative to handle this compound with caution in a well-ventilated laboratory setting and to perform a full risk assessment before commencing any work.
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish safe laboratory practices, from initial handling to final disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling amines and ketones.[1][2][3][4][5]
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Minimum Requirement) | Safety Goggles | Must be worn at all times to protect against splashes.[5] |
| Nitrile Gloves | Provides protection against incidental contact with amines and ketones.[5][6] Check for tears before use and replace immediately if contaminated. | |
| Laboratory Coat | To protect skin and personal clothing from spills. | |
| Secondary (For procedures with a higher risk of exposure, such as handling large quantities or heating) | Chemical Splash Goggles & Face Shield | Offers a higher level of protection against splashes and sprays.[3][5] |
| Chemical-Resistant Gloves | Consider thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene) for prolonged handling.[6] | |
| Chemical-Resistant Apron | Provides an additional layer of protection for the torso.[7] | |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If work cannot be conducted in a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1][2] |
Operational Plan: Handling
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Preparation:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.[8]
-
Fume Hood: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Have all necessary equipment and reagents readily available.
-
PPE Inspection: Inspect all PPE for any damage before use.[9]
2. Handling:
-
Weighing and Transferring:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for solid transfers. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Reactions:
-
Set up all reactions within the fume hood.
-
Ensure all glassware is properly secured.
-
Do not leave reactions unattended.
-
3. Emergency Procedures:
-
Spills:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][10] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[8] If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Operational Plan: Disposal
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent paper, weighing boats) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[1][8]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. epa.gov [epa.gov]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. hsa.ie [hsa.ie]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
